Kdm4-IN-4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
(1R,2S,3R,4S)-3-[(dimethylamino)methyl]-1-phenylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C16H23NO/c1-17(2)11-14-12-8-9-16(10-12,15(14)18)13-6-4-3-5-7-13/h3-7,12,14-15,18H,8-11H2,1-2H3/t12-,14-,15-,16+/m0/s1 |
InChI Key |
HGNFUCJMHJYHIN-QCEMKRCNSA-N |
Isomeric SMILES |
CN(C)C[C@H]1[C@H]2CC[C@](C2)([C@H]1O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)CC1C2CCC(C2)(C1O)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of KDM4-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
KDM4-IN-4 is a small molecule inhibitor that targets the tandem Tudor domain of the histone lysine demethylase KDM4A. Unlike the majority of KDM4 inhibitors that target the catalytic JmjC domain, this compound functions by disrupting the ability of KDM4A to recognize and bind to methylated histone tails, a critical step for its localization to specific chromatin regions. This allosteric mode of inhibition presents a novel strategy for modulating the activity of KDM4A, which is implicated in various cancers. This guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activity, the experimental protocols used for its characterization, and the downstream signaling pathways it affects.
Core Mechanism of Action
This compound, initially identified as fragment 1a and also referred to as compound 47, acts as a competitive inhibitor of the KDM4A tandem Tudor domain (TTD). The KDM4A TTD is a "reader" domain that specifically recognizes and binds to trimethylated lysine residues on histone tails, particularly H3K4me3 and H4K20me3. This interaction is crucial for recruiting the KDM4A enzyme to specific genomic loci, where its catalytic JmjC domain can then demethylate target histone marks, such as H3K9me3 and H3K36me3.
By binding to the methyl-lysine binding pocket of the KDM4A TTD, this compound prevents the recognition of histone marks. This disruption of the reader function allosterically inhibits the demethylase activity of KDM4A at its target sites, leading to alterations in gene expression.
Signaling Pathway
The following diagram illustrates the mechanism of KDM4A and the inhibitory action of this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound's interaction with the KDM4A tandem Tudor domain.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | ~80 µM | 2D-NMR Spectroscopy | [1] |
| Cellular EC50 | 105 µM | NanoBRET Assay | [2] |
Experimental Protocols
Discovery and Initial Characterization: 2D-NMR Based Fragment Screening
This compound was identified from a fragment library screen using protein-observed 2D-NMR spectroscopy. This technique monitors changes in the chemical shifts of the target protein upon binding of a small molecule fragment.
-
Protein Preparation: The tandem Tudor domain of human KDM4A (residues 878-1020) is expressed as a 15N-labeled protein in E. coli and purified.
-
NMR Sample Preparation: The 15N-KDM4A TTD is prepared in a suitable NMR buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT) in 90% H2O/10% D2O to a final concentration of 50-100 µM.
-
Fragment Library Screening: A library of small molecule fragments is screened by acquiring 2D 1H-15N HSQC spectra of the protein in the presence of fragment mixtures.
-
Hit Identification: Fragments that bind to the KDM4A TTD induce chemical shift perturbations (CSPs) in the protein's HSQC spectrum. Hits are identified by comparing the spectra of the protein with and without the fragment mixtures.
-
Hit Deconvolution and Validation: Positive mixtures are deconvoluted by testing individual fragments to identify the active binder. Binding is confirmed and the dissociation constant (Kd) is determined by titrating the hit compound into the protein sample and monitoring the CSPs.[1]
In Vitro Binding Assay: AlphaScreen
The ability of this compound to disrupt the interaction between the KDM4A TTD and a trimethylated histone peptide was quantified using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.
-
Reagents:
-
GST-tagged KDM4A TTD
-
Biotinylated H3K4me3 peptide
-
Glutathione donor beads
-
Streptavidin acceptor beads
-
-
Assay Principle: In the absence of an inhibitor, the interaction between the GST-KDM4A TTD and the biotin-H3K4me3 peptide brings the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead generates singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. An inhibitor that disrupts the protein-peptide interaction will prevent this signal generation.
-
Procedure:
-
GST-KDM4A TTD and biotin-H3K4me3 peptide are incubated in an assay buffer.
-
This compound or a control compound is added at various concentrations.
-
Glutathione donor beads and streptavidin acceptor beads are added.
-
After incubation, the plate is read on an AlphaScreen-compatible plate reader.
-
The IC50 value is determined by plotting the signal intensity against the inhibitor concentration.
-
Cellular Target Engagement: NanoBRET Assay
The cellular efficacy of this compound in disrupting the KDM4A-histone interaction was determined using a NanoBRET (Bioluminescence Resonance Energy Transfer) assay.[2]
-
Constructs:
-
KDM4A fused to NanoLuc luciferase (donor).
-
Histone H3.3 fused to HaloTag (acceptor).
-
-
Assay Principle: In living cells, the interaction between NanoLuc-KDM4A and HaloTag-H3.3 (labeled with a fluorescent ligand) brings the donor and acceptor into close proximity, allowing for BRET to occur. This compound, by binding to the KDM4A Tudor domain, will disrupt this interaction and reduce the BRET signal.
-
Procedure:
-
HEK293T cells are co-transfected with the NanoLuc-KDM4A and HaloTag-H3.3 constructs.
-
The cells are treated with the HaloTag NanoBRET 618 ligand to label the acceptor.
-
This compound is added at various concentrations.
-
The NanoBRET substrate is added, and the donor and acceptor emission signals are measured.
-
The BRET ratio is calculated, and the EC50 value is determined.
-
Visualizations
Experimental Workflow for this compound Discovery and Characterization
Logical Relationship of KDM4A Domain Function
Downstream Cellular Effects and Therapeutic Potential
Inhibition of the KDM4A Tudor domain by this compound is predicted to have significant downstream cellular consequences. By preventing the recruitment of KDM4A to its target gene promoters, this compound would lead to the maintenance of repressive histone marks like H3K9me3. This can result in the repression of oncogenes that are normally activated by KDM4A.
The KDM4 family has been linked to the regulation of cell proliferation, DNA damage repair, and cell cycle progression.[3] For instance, KDM4A has been shown to promote the expression of genes involved in the G1/S transition. Therefore, inhibition of KDM4A function through its Tudor domain could potentially lead to cell cycle arrest and apoptosis in cancer cells that are dependent on KDM4A activity.
The development of Tudor domain inhibitors like this compound represents a promising therapeutic strategy. By offering an alternative mechanism to the catalytic inhibitors, they may provide a more selective means of targeting KDM4A and could potentially overcome resistance mechanisms that may arise with active site inhibitors. Further research is needed to fully elucidate the cellular effects of this compound and to explore its therapeutic potential in various cancer models.
References
- 1. Targeting lysine specific demethylase 4A (KDM4A) tandem TUDOR domain - A fragment based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone lysine demethylase 4 family proteins maintain the transcriptional program and adrenergic cellular state of MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
KDM4-IN-4: An In-depth Technical Guide on its Biological Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM4-IN-4 is a small molecule inhibitor that has emerged as a chemical probe for studying the epigenetic regulation mediated by the histone lysine demethylase 4 (KDM4) family of enzymes. This technical guide provides a comprehensive overview of the biological target of this compound, its mechanism of action, and relevant experimental data and protocols for its use in research and drug development.
Core Biological Target: The KDM4A Tudor Domain
This compound is a potent inhibitor of the histone lysine demethylase 4 (KDM4) family, with a specific affinity for the Tudor domain of KDM4A.[1] Unlike many KDM4 inhibitors that target the catalytic JmjC domain, this compound represents a distinct class of inhibitors that function by disrupting the "reader" function of these epigenetic modifiers. The Tudor domains of KDM4A are crucial for recognizing and binding to methylated histone tails, which in turn helps to localize the demethylase activity to specific chromatin regions. By targeting the Tudor domain, this compound allosterically inhibits KDM4A function.
Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for this compound.
| Parameter | Value | Target | Assay Type |
| Binding Affinity (Kd) | ~80 µM | KDM4A-Tudor domain | Not specified |
| Cellular EC50 | 105 µM | Inhibition of H3K4Me3 binding to Tudor domain | Cellular Assay |
Note: IC50 values against the catalytic activity of KDM4 subtypes have not been reported in the public domain.
Mechanism of Action
The KDM4 family of enzymes, particularly KDM4A-C, are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases that remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[2][3] These demethylation events play a critical role in regulating gene transcription, DNA repair, and chromatin structure.
This compound's mechanism of action is centered on its ability to bind to the tandem Tudor domains of KDM4A.[1] These domains are responsible for recognizing and binding to specific methylated histone marks, including trimethylated H3K4 (H3K4me3) and trimethylated H4K20 (H4K20me3). By occupying the methyl-lysine binding pocket of the Tudor domain, this compound competitively inhibits the interaction between KDM4A and its histone substrates. This prevents the proper localization and activity of the demethylase, leading to an increase in the methylation status of its target lysines.
Signaling Pathways
The inhibition of KDM4A function by this compound is expected to impact several downstream signaling pathways that are regulated by KDM4A's demethylase activity and its role as a transcriptional co-regulator.
Caption: Inhibition of KDM4A Tudor domain by this compound and its potential downstream effects.
Androgen Receptor (AR) Signaling
KDM4A is a known co-activator of the androgen receptor.[4] By demethylating repressive H3K9me3 marks at AR target genes, KDM4A facilitates their transcription. Inhibition of KDM4A function by this compound would be expected to increase H3K9me3 levels at these promoters, leading to decreased AR-dependent gene expression and potentially inhibiting the proliferation of androgen-dependent cancer cells.
p53 Signaling Pathway
KDM4A has been shown to suppress the p53 tumor suppressor pathway.[2] Depletion of KDM4A can lead to cellular senescence and reduced proliferation in cancer cells. By inhibiting KDM4A, this compound may restore p53 activity, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, the following are representative methodologies for key assays used to characterize Tudor domain inhibitors and assess their cellular activity.
KDM4A Tudor Domain Binding Assay (AlphaLISA)
This protocol describes a generalized AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for assessing the binding of inhibitors to the KDM4A Tudor domain.
Materials:
-
Recombinant His-tagged KDM4A Tudor domain
-
Biotinylated H3K4me3 peptide
-
Streptavidin-coated Donor beads
-
Anti-His antibody-conjugated Acceptor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound or other test compounds
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the KDM4A Tudor domain, biotinylated H3K4me3 peptide, and the test compound.
-
Incubate the mixture at room temperature for 60 minutes.
-
Add a mixture of Streptavidin-Donor beads and anti-His-Acceptor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader at an excitation of 680 nm and emission of 520-620 nm.
-
A decrease in the AlphaLISA signal indicates inhibition of the Tudor domain-peptide interaction.
Caption: Generalized workflow for an AlphaLISA-based Tudor domain binding assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. This generalized protocol can be adapted to assess the binding of this compound to KDM4A in cells.
Materials:
-
Cultured cells expressing KDM4A
-
This compound
-
Cell lysis buffer
-
Antibodies against KDM4A
-
Western blotting reagents and equipment
-
Thermal cycler
Procedure:
-
Treat cultured cells with this compound or vehicle control for a defined period.
-
Harvest and wash the cells, then resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for 3 minutes.
-
Cool the samples to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-KDM4A antibody.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Caption: Generalized workflow for a Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound is a valuable tool for investigating the biological roles of the KDM4A Tudor domain. Its distinct mechanism of action, targeting a reader domain rather than the catalytic site, offers a unique approach to modulating the epigenetic landscape. While further characterization of its inhibitory activity against the catalytic domains of KDM4 subtypes is needed, the available data clearly establishes its function as a KDM4A Tudor domain inhibitor with cellular activity. The experimental protocols and pathway information provided in this guide serve as a foundation for researchers to effectively utilize this compound in their studies of epigenetic regulation in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
KDM4-IN-4: A Technical Guide to its Interaction with Histone Demethylase KDM4A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of KDM4-IN-4, a small molecule inhibitor targeting the histone lysine demethylase 4 (KDM4) family. Initially identified through a fragment-based screening approach, this compound, also referred to as fragment 1a, has been characterized as a binder of the KDM4A Tudor domain. This guide summarizes the available quantitative data on its binding affinity and cellular activity, details the key experimental protocols used for its characterization, and visualizes its mechanism of action and relevant biological pathways. Notably, current research has focused on the interaction of this compound with the non-catalytic Tudor "reader" domain of KDM4A, and as of this guide's compilation, there is no publicly available data on its inhibitory activity against the catalytic demethylase function of KDM4 subtypes.
Introduction to KDM4 and the Rationale for Inhibition
Histone lysine demethylases (KDMs) are critical regulators of chromatin structure and gene expression. The KDM4 family, consisting of subtypes KDM4A, B, C, and D, are 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes that primarily remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1][2][3] Dysregulation of KDM4 activity is implicated in various cancers, making them attractive therapeutic targets.[2][4] KDM4A-C isoforms contain a catalytic JmjC domain and non-catalytic domains, including two Tudor domains, which are responsible for recognizing and binding to methylated histone tails, thereby directing the enzyme's activity to specific chromatin regions.[3] Targeting these "reader" domains with small molecules like this compound presents an alternative strategy for modulating KDM4 function, potentially offering a different selectivity profile compared to inhibitors targeting the highly conserved catalytic site.
This compound: Quantitative Data
This compound was identified from a 2D-NMR based fragment screening.[5][6] Its primary characterized activity is the binding to the tandem Tudor domain of KDM4A and subsequent interference with the recognition of methylated histones.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Target | Value | Assay Type | Reference |
| Binding Affinity (KD) | KDM4A-Tudor Domain | ~80 µM | 2D-NMR Spectroscopy | [5][6] |
| Cellular EC50 | Inhibition of H3K4me3 binding to KDM4A-Tudor Domain | 105 µM | NanoBRET™ Assay | [5][6] |
Note: There is currently no published data on the IC50 values of this compound against the catalytic demethylase activity of KDM4A, KDM4B, KDM4C, or KDM4D.
Mechanism of Action
This compound functions by binding to the methyl-lysine binding pocket of the KDM4A Tudor domain. This interaction has been confirmed by a co-crystal structure of a similar fragment, revealing that it binds stereospecifically through a network of hydrogen bonds and hydrophobic interactions.[5][6] By occupying this pocket, this compound competitively inhibits the binding of the Tudor domain to its natural ligand, trimethylated histone H3 lysine 4 (H3K4me3).[5][6] This disruption of the "reader" function is expected to prevent the proper localization of KDM4A to specific chromatin sites, thereby allosterically modulating its demethylase activity at those locations.
Experimental Protocols
2D-NMR Based Fragment Screening for KDM4A Tudor Domain Binders
This protocol outlines the general steps for identifying fragments that bind to the KDM4A Tudor domain using 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To identify small molecule fragments that bind to the KDM4A Tudor domain by observing chemical shift perturbations in the protein's NMR spectrum.
Materials:
-
15N-labeled KDM4A Tudor domain protein
-
Fragment library
-
NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
D2O
-
NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe
Procedure:
-
Protein Preparation: Express and purify 15N-labeled KDM4A Tudor domain. Concentrate the protein to a suitable concentration for NMR (e.g., 50-100 µM).
-
Fragment Library Preparation: Prepare mixtures of 5-10 fragments at a concentration of ~100 mM each in a deuterated solvent (e.g., d6-DMSO).
-
NMR Sample Preparation: Prepare a reference NMR sample of the 15N-labeled KDM4A Tudor domain in NMR buffer with 10% D2O. For screening, add a small volume of the fragment mixture to a final concentration of ~200-500 µM per fragment.
-
NMR Data Acquisition:
-
Acquire a 2D 1H-15N HSQC spectrum of the reference protein sample.
-
Acquire 2D 1H-15N HSQC spectra for the protein in the presence of each fragment mixture.
-
-
Data Analysis:
-
Overlay the spectra from the fragment-containing samples with the reference spectrum.
-
Identify chemical shift perturbations (changes in the position of peaks) of specific amino acid residues in the protein's spectrum. Significant perturbations indicate fragment binding.
-
Deconvolute the mixtures that show binding by testing individual fragments to identify the active compound.
-
NanoBRET™ Cellular Assay for Inhibition of KDM4A-Tudor and H3K4me3 Interaction
This protocol describes a live-cell assay to quantify the inhibition of the interaction between the KDM4A Tudor domain and histone H3.3 by this compound.
Objective: To determine the cellular potency (EC50) of this compound in disrupting the KDM4A Tudor domain-histone H3.3 interaction.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vectors for NanoLuc®-KDM4A-Tudor and Histone H3.3-HaloTag®
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Assay medium (e.g., Opti-MEM without phenol red)
-
HaloTag® NanoBRET™ 618 Ligand
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well assay plates
-
Luminometer capable of measuring donor (460nm) and acceptor (618nm) emission
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-KDM4A-Tudor and Histone H3.3-HaloTag® expression vectors.
-
Cell Plating: 24 hours post-transfection, plate the cells into a white 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the compounds to the cells and incubate for a defined period (e.g., 2-4 hours).
-
Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately measure the donor emission at 460nm and the acceptor emission at 618nm using a luminometer.
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Correct the BRET ratio by subtracting the ratio from control cells not treated with the HaloTag® ligand.
-
Plot the corrected BRET ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Signaling Pathways and Biological Context
While direct studies on the downstream effects of this compound are not yet available, its mechanism of action allows for informed hypotheses about its potential biological impact. By preventing the recruitment of KDM4A to specific gene loci, this compound could indirectly influence the transcription of genes regulated by KDM4A. KDM4A has been shown to be a coactivator for several transcription factors, including the androgen receptor (AR) and estrogen receptor (ER), and it plays a role in the p53 pathway.[7][8] Therefore, by disrupting KDM4A localization, this compound may modulate these signaling pathways.
Conclusion and Future Directions
This compound is a valuable tool compound for studying the function of the KDM4A Tudor domain. Its ability to disrupt the interaction between KDM4A and methylated histones in a cellular context provides a means to investigate the biological consequences of inhibiting this "reader" function. A crucial next step in the characterization of this compound will be to determine its effect, if any, on the catalytic demethylase activity of the KDM4 family and to establish its selectivity profile against other histone demethylases and methyl-lysine reader domains. Further studies are also warranted to elucidate the specific downstream effects on gene expression and cellular signaling pathways resulting from the inhibition of KDM4A Tudor domain binding. Such research will be instrumental in validating the KDM4 Tudor domain as a druggable target for therapeutic intervention.
References
- 1. mybio.ie [mybio.ie]
- 2. Advances in histone demethylase KDM4 as cancer therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting lysine specific demethylase 4A (KDM4A) tandem TUDOR domain - A fragment based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CTCF-KDM4A complex correlates with histone modifications that negatively regulate CHD5 gene expression in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
KDM4-IN-4: A Technical Guide to its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM4-IN-4 is a potent inhibitor of the KDM4 family of histone lysine demethylases. This family of enzymes, which includes KDM4A, KDM4B, KDM4C, and KDM4D, plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1][2][3] Dysregulation of KDM4 activity is implicated in numerous human diseases, particularly cancer, making these enzymes attractive therapeutic targets.[3][4] This technical guide provides an in-depth overview of the anticipated effects of this compound on gene expression, drawing upon data from studies on KDM4 inhibition and genetic knockdown.
Mechanism of Action
KDM4 enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases that catalyze the demethylation of di- and trimethylated H3K9 and H3K36.[2] H3K9me3 is a hallmark of condensed, transcriptionally silent heterochromatin, while H3K36me3 is associated with actively transcribed gene bodies.[5] By inhibiting KDM4, this compound is expected to lead to an increase in global and locus-specific levels of H3K9me3 and H3K36me3, thereby altering chromatin structure and modulating gene expression.
Expected Effects on Gene Expression
Based on studies involving KDM4 knockdown and the use of other KDM4 inhibitors, treatment with this compound is projected to have widespread effects on the transcriptome. The inhibition of KDM4 is anticipated to lead to both up- and downregulation of a multitude of genes involved in key cellular processes.
Quantitative Data from Analogous Studies
While specific quantitative RNA-sequencing data for this compound is not publicly available, the following tables summarize the observed effects of other KDM4 inhibitors and KDM4C knockdown on gene expression, providing a proxy for the expected outcomes of this compound treatment.
Table 1: Effect of KDM4 Inhibitor QC6352 on Ribosomal Gene Expression in WiT49 Cells
| Gene | Normalized Enrichment Score (NES) | Familywise Error Rate (FWER) p-value |
| Ribosome Pathway | -2.18 | < 0.001 |
| Data derived from gene-set enrichment analysis (GSEA) of RNA-sequencing data from WiT49 cells treated with 25 nmol/L QC6352 for 72 hours.[6] |
Table 2: Differentially Expressed Genes upon KDM4C Silencing in Huh7 Hepatocellular Carcinoma Cells
| Regulation | Number of Genes |
| Upregulated | 361 |
| Downregulated | 492 |
| Differentially expressed genes were identified using RNA sequencing with a false discovery rate (FDR) < 0.05 and a fold change > 2.[7] |
Table 3: Upregulation of CXCL2 upon KDM4C Silencing
| Gene | Regulation | Notes |
| CXCL2 | Upregulated | KDM4C knockdown increases H3K36me3 binding to the CXCL2 promoter.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the effects of this compound on gene expression, adapted from established protocols.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., cancer cell lines like WiT49 or HEK293) in 6-well plates at a density of 2 x 10^5 cells per well.[8]
-
Incubation: Culture cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., a dose-response range from 10 nM to 10 µM).
-
Treatment: Replace the culture medium with the medium containing this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours) to assess the impact on gene expression.
RNA Extraction and Sequencing (RNA-seq)
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
RNA Isolation: Isolate total RNA using a standard chloroform-isopropanol precipitation method or a commercial RNA purification kit.
-
Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis of RNA-seq Data
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner such as STAR.[9]
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count.[9]
-
Differential Expression Analysis: Perform differential gene expression analysis between this compound treated and vehicle control samples using packages like DESeq2 or edgeR in R.[9]
-
Pathway Analysis: Use the list of differentially expressed genes to perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) using tools like GSEA or DAVID to identify the biological processes affected by this compound.[6][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways influenced by KDM4 activity and a typical experimental workflow for studying the effects of this compound.
Caption: this compound inhibits KDM4, leading to altered histone methylation and gene expression.
Caption: Workflow for analyzing this compound's effect on gene expression.
Conclusion
This compound holds significant promise as a tool for cancer research and potential therapeutic development. By inhibiting the KDM4 family of demethylases, it is expected to induce widespread changes in gene expression, particularly affecting pathways involved in cell cycle regulation, DNA damage response, and oncogenic signaling. The experimental protocols and analytical workflows detailed in this guide provide a framework for researchers to investigate the precise molecular consequences of this compound treatment and to further elucidate the role of KDM4 in health and disease. Future studies employing transcriptomic and proteomic approaches will be crucial for fully characterizing the impact of this potent inhibitor.
References
- 1. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM4 Orchestrates Epigenomic Remodeling of Senescent Cells and Potentiates the Senescence-Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM4A regulates the maternal-to-zygotic transition by protecting broad H3K4me3 domains from H3K9me3 invasion in oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. KDM4C silencing inhibits cell migration and enhances radiosensitivity by inducing CXCL2 transcription in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor QC6352 display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The lysine demethylase KDM4A controls the cell-cycle expression of replicative canonical histone genes - PMC [pmc.ncbi.nlm.nih.gov]
KDM4-IN-4: A Technical Guide to a Novel Allosteric Inhibitor Targeting the KDM4A Tudor Domain in Cancer Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histone lysine demethylase 4 (KDM4) family, particularly KDM4A, is a critical epigenetic regulator frequently overexpressed in a multitude of cancers, including breast, prostate, colorectal, and lung cancer.[1][2] These enzymes primarily remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), altering chromatin structure and gene expression.[2][3] The catalytic activity of KDM4 proteins is mediated by their JmjC domain. However, the KDM4A-C isoforms also possess non-catalytic reader domains, such as the tandem Tudor domain, which are crucial for recognizing methylated histone tails and directing the enzyme to specific genomic loci.[2] This targeted recruitment is essential for the regulation of oncogenic signaling pathways, including those driven by the estrogen receptor (ER), androgen receptor (AR), MYC, and p53.[2][3]
KDM4-IN-4 (also known as compound 47 or fragment 1a) represents a novel class of KDM4A inhibitors that function through an allosteric mechanism.[1][2] Instead of targeting the conserved catalytic JmjC domain, this compound binds to the tandem Tudor domain of KDM4A.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and its potential applications in cancer biology research and drug development.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound's interaction with the KDM4A Tudor domain.
| Parameter | Value | Method | Target | Reference |
| Binding Affinity | ~80 µM | 2D-NMR Spectroscopy | KDM4A Tandem Tudor Domain | [1] |
| Cellular EC50 | 105 µM | NanoBRET Assay | Inhibition of H3K4me3 binding to KDM4A Tudor Domain in cells | [2] |
Mechanism of Action
This compound functions as a competitive inhibitor for the binding of methylated histone ligands to the tandem Tudor domain of KDM4A.[1][2] The Tudor domain of KDM4A contains an "aromatic cage," a pocket formed by conserved aromatic amino acid residues (F932, W967, Y973), which is responsible for recognizing and binding trimethylated lysine residues on histone tails, such as H3K4me3.[2] By occupying this pocket, this compound prevents the Tudor domain from engaging with its histone substrates, thereby disrupting the recruitment of KDM4A to specific chromatin sites. This allosteric mechanism of action offers a potential advantage in terms of selectivity over traditional KDM4 inhibitors that target the highly conserved catalytic JmjC domain shared among many demethylases.
Mechanism of this compound Action.
Signaling Pathways
By preventing the localization of KDM4A to specific gene promoters and enhancers, this compound has the potential to modulate various oncogenic signaling pathways. KDM4A has been shown to be a coactivator for nuclear hormone receptors, including the androgen receptor (AR) and estrogen receptor (ER), which are key drivers in prostate and breast cancer, respectively.[2] Furthermore, KDM4A can regulate the stability and activity of the p53 tumor suppressor and the MYC oncogene.[2][3] Therefore, inhibition of KDM4A's Tudor domain by this compound is hypothesized to counteract these pro-tumorigenic activities.
Potential Downstream Effects of this compound.
Experimental Protocols
2D-NMR for Fragment Screening (Primary Identification)
This protocol outlines the general procedure for identifying fragments that bind to a target protein using 2D-NMR spectroscopy, as was done for the discovery of this compound (fragment 1a).[1]
a) Protein Expression and Purification:
-
The construct for the KDM4A tandem Tudor domain (e.g., residues 875-1015) is cloned into an expression vector (e.g., pET28a) with a cleavable N-terminal His-tag.
-
The protein is expressed in E. coli BL21(DE3) cells in a minimal medium containing 15NH4Cl as the sole nitrogen source to produce 15N-labeled protein.
-
Cells are induced with IPTG and grown at a reduced temperature (e.g., 18°C) overnight.
-
The protein is purified from the cell lysate using Ni-NTA affinity chromatography, followed by cleavage of the His-tag with a suitable protease (e.g., TEV protease).
-
A final purification step is performed using size-exclusion chromatography to ensure a homogenous and monomeric protein sample.
b) NMR Spectroscopy:
-
A 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectrum is acquired for the 15N-labeled KDM4A Tudor domain in a suitable NMR buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT) to serve as a reference.
-
A library of small molecule fragments is screened by adding individual fragments or mixtures of fragments to the protein sample.
-
1H-15N HSQC spectra are acquired for each protein-fragment mixture.
-
Binding events are identified by observing chemical shift perturbations (CSPs) in the protein's HSQC spectrum upon addition of a fragment. Amide peaks of residues in or near the binding site will shift their position.
c) Determination of Binding Affinity (Kd):
-
For fragments that show significant CSPs, a titration experiment is performed.
-
A series of 1H-15N HSQC spectra are recorded on the 15N-labeled protein with increasing concentrations of the unlabeled fragment.
-
The chemical shift changes of the affected residues are plotted against the ligand concentration and fitted to a binding isotherm to calculate the dissociation constant (Kd).
NanoBRET™ Target Engagement Assay (Cellular Activity)
This protocol describes a method to quantify the engagement of this compound with the KDM4A Tudor domain in living cells, as used to determine the cellular EC50.[2][4]
a) Cell Line and Reagents:
-
A suitable human cell line (e.g., HEK293T) is used.
-
Cells are co-transfected with two plasmids: one encoding the KDM4A Tudor domain fused to NanoLuc® luciferase and another encoding histone H3.3 fused to HaloTag®.
-
A cell-permeable fluorescent tracer that binds to the KDM4A Tudor domain is required. If a specific tracer is not available, a labeled histone peptide can be used with a permeabilized cell system.
-
Nano-Glo® Live Cell Reagent (substrate for NanoLuc®) and HaloTag® NanoBRET™ 618 Ligand are used.
b) Assay Procedure:
-
Transfected cells are harvested, and cell density is adjusted.
-
Cells are plated in a white 96-well assay plate.
-
The HaloTag® NanoBRET™ 618 Ligand is added to the cells and incubated to label the HaloTag®-H3.3.
-
A serial dilution of this compound is prepared and added to the wells.
-
The Nano-Glo® Live Cell Reagent is added to initiate the BRET reaction.
-
The plate is immediately read on a luminometer capable of measuring dual-filtered luminescence at 460 nm (donor emission) and >610 nm (acceptor emission).
c) Data Analysis:
-
The BRET ratio is calculated by dividing the acceptor signal (618 nm) by the donor signal (460 nm).
-
The BRET ratios are plotted against the logarithm of the this compound concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound required to displace 50% of the tracer from the KDM4A Tudor domain.
References
KDM4-IN-4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM4-IN-4 is a small molecule inhibitor targeting the histone lysine demethylase 4 (KDM4) family, with a particular affinity for the Tudor domain of KDM4A.[1][2][3] By interfering with the recognition of methylated histone tails, this compound presents a valuable tool for investigating the epigenetic regulation mediated by KDM4 proteins and holds potential for anticancer research.[1][2][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental methodologies and pathway diagrams to facilitate its use in a research setting.
Chemical Structure and Properties
This compound is a synthetic organic molecule with the chemical formula C16H23NO. Its structure is characterized by a complex bridged ring system.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (1R,4S,5R)-4-(dimethylaminomethyl)-4-phenyl-2-azabicyclo[3.2.1]octan-1-ol | - |
| CAS Number | 2230475-63-3 | [1][2] |
| Molecular Formula | C16H23NO | [5] |
| Molecular Weight | 245.36 g/mol | [2] |
| SMILES | CN(C)C[C@]1(C2CC--INVALID-LINK--C2)c1ccccc1 | - |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMSO | [1] |
Biological Activity and Mechanism of Action
This compound functions as an inhibitor of the KDM4 family of histone demethylases.[1][3] Specifically, it targets the tandem Tudor domain of KDM4A, a "reader" domain that recognizes and binds to methylated lysine residues on histone tails, particularly trimethylated lysine 4 of histone H3 (H3K4me3).[1][6][7] By binding to the KDM4A Tudor domain, this compound competitively inhibits the interaction between the Tudor domain and its histone substrate.[6] This disruption prevents the proper localization and function of the KDM4A enzyme, ultimately leading to alterations in gene expression.
Table 2: Quantitative Biological Data for this compound
| Parameter | Value | Assay Type | Source |
| Binding Affinity (KDM4A-Tudor domain) | ~80 μM | Biochemical Assay | [1][3] |
| Cellular EC50 (H3K4Me3 binding inhibition) | 105 μM | NanoBRET-based cellular proximity assay | [8] |
The following diagram illustrates the proposed mechanism of action for this compound.
Experimental Protocols
While specific, detailed protocols for the evaluation of this compound are proprietary to the discovering laboratories, this section provides generalized methodologies for key experiments based on established techniques for characterizing KDM inhibitors.
Biochemical Assay for KDM4A Tudor Domain Binding (AlphaScreen-Based)
This assay quantifies the binding of this compound to the KDM4A Tudor domain by measuring the disruption of the interaction between the Tudor domain and a biotinylated H3K4me3 peptide.
Materials:
-
Recombinant His-tagged KDM4A Tudor domain
-
Biotinylated H3K4me3 peptide
-
Streptavidin-coated Donor beads (PerkinElmer AlphaScreen)
-
Nickel Chelate Acceptor beads (PerkinElmer AlphaScreen)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
This compound (serial dilutions)
-
384-well microplates (white, opaque)
-
Plate reader capable of AlphaScreen detection
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the His-tagged KDM4A Tudor domain and the biotinylated H3K4me3 peptide to all wells.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 30-60 minutes to allow for binding equilibrium.
-
Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to all wells.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
Data Analysis: The AlphaScreen signal is inversely proportional to the inhibitory activity of this compound. The IC50 value, the concentration of inhibitor required to reduce the signal by 50%, can be calculated by fitting the data to a dose-response curve.
Cellular Assay for H3K4Me3 Binding Inhibition (NanoBRET™-Based)
This assay measures the ability of this compound to disrupt the interaction between the KDM4A Tudor domain and histone H3 in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for HaloTag®-KDM4A Tudor domain fusion protein
-
Expression vector for NanoLuc®-Histone H3 fusion protein
-
NanoBRET™ Nano-Glo® Substrate and detection reagents (Promega)
-
HaloTag® NanoBRET™ 618 Ligand (Promega)
-
This compound (serial dilutions)
-
96-well or 384-well white cell culture plates
Protocol:
-
Co-transfect cells with the HaloTag®-KDM4A Tudor domain and NanoLuc®-Histone H3 expression vectors.
-
Plate the transfected cells into a white cell culture plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for a defined period (e.g., 4-24 hours).
-
Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate as per the manufacturer's instructions.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately measure the donor (NanoLuc®, 460 nm) and acceptor (HaloTag®-618, >600 nm) emission signals using a plate reader equipped for BRET measurements.
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio indicates inhibition of the protein-protein interaction. The EC50 value can be determined by plotting the BRET ratio against the inhibitor concentration.
Signaling Pathway Context
The KDM4A Tudor domain plays a crucial role in tethering the KDM4A demethylase to specific chromatin regions marked by H3K4me3. This localization is critical for the subsequent demethylation of other histone marks, such as H3K9me3, by the JmjC catalytic domain of KDM4A. The removal of the repressive H3K9me3 mark can lead to the activation of gene expression. In several cancers, KDM4A is overexpressed, leading to aberrant gene activation that promotes cell proliferation and survival.
This compound, by blocking the initial recognition of H3K4me3 by the Tudor domain, can prevent the recruitment of KDM4A to its target genes. This leads to the maintenance of repressive histone marks and the silencing of oncogenic gene expression programs.
Conclusion
This compound is a valuable chemical probe for studying the role of the KDM4A Tudor domain in epigenetic regulation. Its ability to disrupt the interaction between KDM4A and methylated histones provides a powerful tool to investigate the downstream consequences of inhibiting this interaction in various cellular contexts, particularly in cancer biology. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the design and interpretation of experiments using this compound. Further research into the specificity and in vivo efficacy of this compound and its analogs will be crucial in determining its potential as a therapeutic agent.
References
- 1. This compound Supplier | CAS 2230475-63-3 | AOBIOUS [aobious.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 2230475-63-3 | MOLNOVA [molnova.com]
- 6. Targeting lysine specific demethylase 4A (KDM4A) tandem TUDOR domain - A fragment based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
KDM4-IN-4 experimental protocol for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM4-IN-4 is a potent small molecule inhibitor of the Histone Lysine Demethylase 4 (KDM4) family.[1][2] Specifically, it targets the Tudor domain of KDM4A, preventing its interaction with trimethylated histone H3 lysine 4 (H3K4me3).[1][2] The KDM4 family of enzymes (KDM4A-E) are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases that play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[3][4][5] Dysregulation of KDM4 activity is implicated in various cancers, making these enzymes attractive therapeutic targets.[6][7]
Inhibition of KDM4 enzymes leads to an increase in global histone methylation levels, particularly H3K9me3, which is a marker for heterochromatin and transcriptional repression.[1][8] Consequently, treatment of cells with KDM4 inhibitors like this compound can induce a range of cellular effects, including cell cycle arrest, apoptosis, cellular differentiation, and reduced cell proliferation, making it a valuable tool for anticancer research.[1][5]
Mechanism of Action
KDM4 enzymes catalyze the demethylation of H3K9me3/me2 and H3K36me3/me2, leading to a more open chromatin state that facilitates gene expression.[4][5] this compound functions by binding to the KDM4A-Tudor domain, which is a "reader" domain that recognizes methylated histone marks.[5] By inhibiting the binding of H3K4me3 to this domain, this compound disrupts the proper localization and function of KDM4A, indirectly leading to the preservation of repressive histone marks like H3K9me3.[1][2] This mode of action is distinct from many other KDM4 inhibitors that competitively target the Fe(II) cofactor in the catalytic JmjC domain.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant KDM4 inhibitors for comparison.
| Compound | Target | Assay Type | IC50 / EC50 / Ki | Cell Lines | Notes |
| This compound | KDM4A-Tudor Domain | Cellular Assay | EC50: 105 µM | Not Specified | Inhibits H3K4Me3 binding to the Tudor domain.[1][2] |
| This compound | KDM4A-Tudor Domain | Binding Assay | Affinity: ~80 µM | N/A | Modest binding affinity.[1][2] |
| NCDM-32B | KDM4A / KDM4C | In Vitro Enzyme Assay | IC50: 3.0 µM / 1.0 µM | HCC1954, Colo824 | Potent and selective inhibitor; impairs viability of basal breast cancer cells.[1] |
| JIB-04 | Pan-KDM4 family | Biochemical Assay | Potent Inhibition | Various Cancer Cells | Widely used pan-KDM4 inhibitor; not a competitive inhibitor of α-KG.[3][8] |
| QC6352 | KDM4A-D | LANCE TR-FRET | IC50: 35-104 nM | KYSE-150 | Potent and selective inhibitor with strong antiproliferative effects.[5] |
| Benzotellurophene (Cmpd 34) | KDM4 | FDH Assay | IC50: 30 µM | HeLa, LoVo | Decreased cell viability at 10 µM.[5] |
Signaling and Experimental Workflow Diagrams
Caption: KDM4 enzymes demethylate H3K9me3 to promote gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptomic and Drug Discovery Analyses Reveal Natural Compounds Targeting the KDM4 Subfamily as Promising Adjuvant Treatments in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting KDM4 family epigenetically triggers antitumour immunity via enhancing tumour‐intrinsic innate sensing and immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for K-IN-4 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of KDM4-IN-4, a potent inhibitor of the KDM4A-Tudor domain, in Western blot analysis. This document outlines the mechanism of action, provides a representative experimental protocol, and details expected outcomes for researchers investigating the cellular functions of KDM4A and the therapeutic potential of its inhibition.
Introduction to this compound
This compound, also identified as compound 47, is a small molecule inhibitor that specifically targets the tandem Tudor domain of the histone demethylase KDM4A.[1] Unlike many other KDM4 inhibitors that target the catalytic JmjC domain, this compound functions by disrupting the interaction between the KDM4A Tudor domain and methylated histone residues, particularly trimethylated histone H3 at lysine 4 (H3K4me3).[2] The Tudor domain of KDM4A acts as a "reader" of histone modifications, and by binding to specific methylated lysines, it plays a crucial role in recruiting the KDM4A protein to specific chromatin regions.[3][4][5] Inhibition of this interaction by this compound provides a valuable tool to investigate the non-catalytic functions of KDM4A and its role in gene regulation and signaling pathways.
Mechanism of Action
The KDM4 family of enzymes are histone lysine demethylases that remove methyl groups from histone H3 at lysines 9 and 36 (H3K9me2/3 and H3K36me2/3).[6] This catalytic activity is carried out by the JmjC domain. However, KDM4A also possesses a non-catalytic Tudor domain that recognizes and binds to methylated histone tails, including H3K4me3 and H4K20me3.[3][5] This binding is important for the localization and function of KDM4A at specific genomic loci.
This compound acts as a competitive inhibitor at the methyl-lysine binding pocket of the KDM4A Tudor domain. By occupying this pocket, this compound prevents the Tudor domain from binding to its cognate histone marks, thereby displacing KDM4A from its target sites on chromatin. This can lead to alterations in gene expression and cellular signaling pathways that are dependent on KDM4A's chromatin occupancy.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, which are essential for designing and interpreting experiments.
| Parameter | Value | Reference |
| Binding Affinity (Kd) for KDM4A-Tudor domain | ~80 µM | [2][7] |
| Cellular EC50 for inhibiting H3K4me3 binding | 105 µM | [2] |
Experimental Protocols
While a specific, peer-reviewed Western blot protocol for this compound is not yet available, the following representative protocol has been developed based on its known cellular EC50 and standard protocols for other small molecule inhibitors used in cell culture.
Representative Protocol for Western Blot Analysis of this compound Treated Cells
1. Cell Culture and Treatment:
-
Cell Lines: Select appropriate cell lines based on the research question. Cancer cell lines with known KDM4A overexpression (e.g., breast, prostate, or colorectal cancer cell lines) are often used.
-
Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for the specific cell line and experimental conditions, starting with concentrations around the known EC50 of 105 µM. A typical concentration range for initial experiments could be 50 µM, 100 µM, and 200 µM.
-
Treatment: Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment time.
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the soluble proteins.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Western Blot Analysis:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Antibodies against proteins whose localization or expression is dependent on KDM4A's Tudor domain function.
-
Antibodies against downstream signaling proteins that may be affected by the displacement of KDM4A.
-
A loading control antibody (e.g., β-actin, GAPDH, or α-tubulin) to ensure equal protein loading.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Quantification: Densitometry analysis of the Western blot bands can be performed using software such as ImageJ to quantify changes in protein expression levels.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its use in Western blot analysis.
Caption: Mechanism of this compound action.
Caption: Western blot workflow for this compound.
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting lysine specific demethylase 4A (KDM4A) tandem TUDOR domain - A fragment based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptomic and Drug Discovery Analyses Reveal Natural Compounds Targeting the KDM4 Subfamily as Promising Adjuvant Treatments in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Supplier | CAS 2230475-63-3 | AOBIOUS [aobious.com]
Application Notes and Protocols for KDM4-IN-4 Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing chromatin immunoprecipitation (ChIP) using the selective inhibitor KDM4-IN-4 to investigate the genomic targets of KDM4 histone demethylases. The protocol is intended for researchers in academia and industry exploring the epigenetic regulation of gene expression and developing novel therapeutic agents targeting histone demethylases.
Introduction
The KDM4 family of histone lysine demethylases (KDM4A-F) are 2-oxoglutarate and Fe(II)-dependent enzymes that play a critical role in regulating chromatin structure and gene expression by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1][2] Dysregulation of KDM4 activity is implicated in various cancers, making them attractive therapeutic targets.[3][4] this compound is a potent and selective inhibitor of the KDM4 family, which can be utilized as a chemical probe to elucidate the biological functions of these enzymes.
This document provides a comprehensive protocol for utilizing this compound in ChIP assays to identify the genomic loci where KDM4 activity is modulated. By treating cells with this compound, researchers can expect to see an increase in the levels of H3K9me3 and H3K36me3 at the target genes of KDM4, which can be detected by ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq).[5][6]
Data Presentation
Table 1: Recommended Reagent and Experimental Parameters for this compound ChIP
| Parameter | Recommended Value/Range | Notes |
| Cell Type | User-defined (e.g., cancer cell lines with known KDM4 expression) | Optimization may be required for different cell lines. |
| Cell Number per IP | 1 x 10^7 to 5 x 10^7 cells | A higher cell number may be necessary for detecting less abundant targets.[7] |
| This compound Concentration | 1 - 10 µM | Optimal concentration should be determined empirically by dose-response experiments. |
| This compound Treatment Time | 24 - 72 hours | Time-course experiments are recommended to determine the optimal treatment duration. |
| Cross-linking Agent | 1% Formaldehyde | --- |
| Cross-linking Time | 10 minutes at room temperature | --- |
| Quenching Agent | 125 mM Glycine | --- |
| Chromatin Shearing | Sonication | Aim for fragment sizes between 200-800 bp. |
| Antibody for IP | Anti-H3K9me3 or Anti-H3K36me3 | Use a ChIP-validated antibody. |
| Antibody Amount per IP | 2 - 5 µg | The optimal amount should be determined by titration.[8] |
| Input DNA | 1-2% of total chromatin | Serves as a control for normalization. |
| Negative Control | IgG isotype control | To control for non-specific binding of the antibody.[9] |
Table 2: Example qPCR Primers for Target Gene Analysis
| Gene Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Positive Control Gene | (Sequence) | (Sequence) |
| Negative Control Gene | (Sequence) | (Sequence) |
| Gene of Interest 1 | (Sequence) | (Sequence) |
| Gene of Interest 2 | (Sequence) | (Sequence) |
Note: Primer sequences need to be designed based on the specific genes of interest and validated for specificity and efficiency.
KDM4 Signaling Pathway and Inhibition by this compound
The KDM4 family of enzymes, through their demethylase activity on H3K9me3 (a repressive mark) and H3K36me3 (a mark associated with active transcription), play a crucial role in regulating the expression of genes involved in cell proliferation, differentiation, and development.[10][11][12] Overexpression of KDM4 members is often observed in cancer, where they can promote oncogenic signaling pathways.[1] this compound acts as a competitive inhibitor, blocking the catalytic activity of KDM4 enzymes and leading to an accumulation of H3K9me3 and H3K36me3 at their target loci, thereby altering gene expression.[2]
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
- 5. KDM4B-mediated reduction of H3K9me3 and H3K36me3 levels improves somatic cell reprogramming into pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 9. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 10. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 12. Histone lysine demethylase 4B regulates general and unique gene expression signatures in hypoxic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KDM4 Inhibitors in In Vivo Studies
Disclaimer: Extensive literature searches did not yield any specific in vivo studies utilizing the compound KDM4-IN-4. The following application notes and protocols are generalized for KDM4 inhibitors based on available in vivo data for other molecules in this class, such as TACH101 and JIB-04. These guidelines are intended to serve as a starting point for researchers and may require optimization for specific models and compounds.
General Application Notes for KDM4 Inhibitors
The KDM4 family of histone demethylases (KDM4A-D) are epigenetic regulators that play crucial roles in various cellular processes, including gene transcription, DNA repair, and cell cycle control.[1][2][3] Dysregulation of KDM4 activity is implicated in numerous human diseases, particularly cancer, where these enzymes are often overexpressed.[4][5] Inhibition of KDM4 enzymes presents a promising therapeutic strategy for cancers such as breast, prostate, colorectal, and lung cancer, as well as leukemia.[1][5][6][7]
This compound is a potent inhibitor that specifically targets the Tudor domain of KDM4A, preventing its interaction with methylated histones.[1] While its in vivo efficacy has not been reported, its mechanism of action suggests potential for anticancer research.[1] In vivo studies with other KDM4 inhibitors have demonstrated tumor growth inhibition in various cancer models.[2][5]
Quantitative Data Summary for Select KDM4 Inhibitors (In Vivo)
As no in vivo data for this compound is publicly available, the following table summarizes findings from studies on other KDM4 inhibitors to provide a comparative context.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| TACH101 | Xenograft | Breast Cancer | Not specified | 100% tumor growth inhibition; reduced tumor-initiating cell frequency by 4.4-fold. | [5] |
| B3 | Xenograft (22Rv1 cells) | Castration-Resistant Prostate Cancer | Intraperitoneal injection, 3 times/week for 2 weeks | Significant, dose-dependent suppression of tumor growth. | [2] |
| JIB-04 | Transgenic Mouse Model | Dilated Cardiomyopathy | Not specified | Reduced heart size and prolonged mouse survival. | [1] |
KDM4 Signaling Pathway
KDM4 enzymes, such as KDM4A, are histone demethylases that remove methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3).[6] The removal of the repressive H3K9me3 mark leads to a more open chromatin structure, allowing for the transcription of target genes.[6] Many of these target genes, such as those regulated by the androgen receptor (AR) or c-Myc, are involved in cell proliferation and survival.[1] By inhibiting KDM4, the chromatin remains in a condensed state, repressing the transcription of these oncogenic genes and leading to anti-tumor effects.
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of histone lysine demethylase KDM4B blocks the growth of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptomic and Drug Discovery Analyses Reveal Natural Compounds Targeting the KDM4 Subfamily as Promising Adjuvant Treatments in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
KDM4-IN-4 Application Notes and Protocols for Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of KDM4-IN-4, a potent inhibitor of histone lysine demethylase 4 (KDM4), in the context of cancer cell line research. This document includes a summary of its effects, detailed experimental protocols for key assays, and visualizations of the affected signaling pathways.
Introduction
Histone lysine demethylases (KDMs) are critical regulators of gene expression, and their dysregulation is implicated in the progression of various cancers. The KDM4 family of enzymes, in particular, has emerged as a promising therapeutic target. This compound is a small molecule inhibitor that targets the Tudor domain of KDM4A, inhibiting the binding of H3K4Me3 with an EC50 of 105 μM in cellular assays. Inhibition of KDM4 activity leads to alterations in histone methylation patterns, ultimately affecting cancer cell proliferation, survival, and differentiation.
Data Presentation
The following tables summarize the inhibitory activity of various KDM4 inhibitors on different cancer cell lines. While specific cytotoxic IC50 values for this compound are not extensively published, the data for other potent KDM4 inhibitors provide a valuable reference for expected efficacy.
Table 1: Inhibitory Concentrations (IC50/GI50) of KDM4 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Assay Type | IC50 / GI50 (μM) | Reference |
| JIB-04 | H358 (Lung Cancer) | Proliferation | 0.1 | [1] |
| JIB-04 | A549 (Lung Cancer) | Proliferation | 0.25 | [1] |
| QC6352 | KYSE-150 (Esophageal Cancer) | BrdU Incorporation | 4 | [2] |
| QC6352 | WiT49 (Wilms Tumor) | PrestoBlue Viability | Not specified | [3] |
| NCDM-32B | HCC1954 (Breast Cancer) | Cell Viability | Not specified | [4] |
| NCDM-32B | Colo824 (Melanoma) | Cell Viability | Not specified | [4] |
| Compound 24b | LnCap (Prostate Cancer) | Cytotoxicity | 8 | [1] |
| Compound 24b | DU145 (Prostate Cancer) | Cytotoxicity | 8 | [1] |
| TACH101 | Esophageal, TNBC, Colorectal Cancer | Apoptosis Induction | < 0.1 | [5] |
Table 2: Biochemical Inhibitory Activity of KDM4 Inhibitors
| Inhibitor | KDM4 Isoform(s) | Assay Type | IC50 (nM) | Reference |
| This compound | KDM4A (Tudor Domain) | Cellular H3K4Me3 binding | 105,000 (EC50) | Not specified |
| JIB-04 | KDM4A-E | ELISA | 290 - 1100 | [1] |
| QC6352 | KDM4A | Biochemical | 104 | [5] |
| QC6352 | KDM4B | Biochemical | 56 | [6] |
| QC6352 | KDM4C | Biochemical | 35 | [5] |
| NCDM-32B | KDM4A | Enzymatic | 3000 | [4] |
| NCDM-32B | KDM4C | Enzymatic | 1000 | [4] |
| TACH101 | KDM4A-D | Biochemical | < 100 | [5] |
Experimental Protocols
Herein are detailed protocols for assessing the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.[7]
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.[7]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 490-570 nm using a microplate reader.[7][9]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Histone Modifications
This protocol is for assessing changes in global histone methylation levels following this compound treatment.
Materials:
-
Cancer cell lines treated with this compound
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% or 4-20% gradient)
-
PVDF or nitrocellulose (0.2 µm pore size) membrane[10]
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K9me3, anti-H3K36me3, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Lyse this compound treated and control cells in RIPA buffer on ice for 30 minutes.[11]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli buffer and boil for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. For histones, a wet transfer at 100V for 60-90 minutes is recommended.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
Incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.[13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like Total Histone H3.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for the desired time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[14]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the samples by flow cytometry within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by KDM4 inhibition and a general experimental workflow for studying the effects of this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: KDM4 inhibition enhances p53 pathway activity.
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor QC6352 display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic alterations of KDM4 subfamily and therapeutic effect of novel demethylase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 7. MTT (Assay protocol [protocols.io]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 11. epigentek.com [epigentek.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Western Analysis of Histone Modifications (Aspergillus nidulans) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. immunostep.com [immunostep.com]
Application of KDM4-IN-4 in Prostate Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone lysine demethylases (KDMs) are emerging as critical regulators in cancer progression, including prostate cancer. The KDM4 subfamily, particularly KDM4A and KDM4B, is frequently overexpressed in prostate tumors and has been identified as a potential therapeutic target.[1][2] These enzymes act as co-activators for the androgen receptor (AR), a key driver of prostate cancer growth.[1][3][4] KDM4-IN-4, also known as compound 47, is a potent inhibitor of the KDM4A Tudor domain.[5][6][7] The Tudor domain of KDM4A is responsible for recognizing and binding to methylated histone residues, specifically H3K4me3, which is crucial for its localization and enzymatic activity at specific genomic loci.[8][9][10] By targeting this non-catalytic domain, this compound offers a distinct mechanism of action compared to inhibitors that target the catalytic JmjC domain.
This document provides detailed application notes and experimental protocols for the use of this compound in prostate cancer research, aimed at facilitating its investigation as a potential therapeutic agent.
Data Presentation
The following tables summarize the key quantitative data for this compound and other relevant KDM4 inhibitors for comparative purposes.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target | Assay | Reference |
| Binding Affinity (KD) | ~80 µM | KDM4A-Tudor domain | 2D-NMR based fragment screening | [5][6][7] |
| EC50 | 105 µM | Inhibition of H3K4Me3 binding to Tudor domain in cells | In vitro cell-based assay | [5][6][7] |
Table 2: Comparative IC50 Values of Other KDM4 Inhibitors in Prostate Cancer Research
| Compound | Target | IC50 | Cell Line | Assay | Reference |
| NSC636819 (Compound 4) | KDM4A | 6.4 µM | - | Kinetic Inhibition | [2] |
| NSC636819 (Compound 4) | KDM4B | 9.3 µM | - | Kinetic Inhibition | [2] |
| B3 | KDM4B | 10 nM | - | Antibody-based fluorometric assay | [11] |
| QC6352 | KDM4A | 104 nM | - | In vitro enzyme assay | [5] |
| QC6352 | KDM4B | 56 nM | - | In vitro enzyme assay | [5] |
| QC6352 | KDM4C | 35 nM | - | In vitro enzyme assay | [5] |
| QC6352 | KDM4D | 104 nM | - | In vitro enzyme assay | [5] |
| KDM4-IN-3 (Compound 15) | KDM4 | 871 nM | - | Biochemical assay | [5] |
Mechanism of Action and Signaling Pathways
KDM4A influences gene expression through its histone demethylase activity, primarily targeting H3K9me3 and H3K36me3. In prostate cancer, KDM4A acts as a coactivator of the androgen receptor (AR), promoting the transcription of AR-target genes that drive cell proliferation and survival.[1][4] this compound, by inhibiting the Tudor domain of KDM4A, is expected to disrupt the recruitment of KDM4A to chromatin, thereby preventing the demethylation of repressive histone marks at AR-regulated gene promoters. This leads to the suppression of AR signaling and inhibition of prostate cancer cell growth.
Additionally, KDM4 proteins have been implicated in AR-independent pathways that contribute to prostate cancer progression, particularly in castration-resistant prostate cancer (CRPC).[3][12] These pathways involve the regulation of cell cycle genes. Therefore, this compound may also exert its anti-cancer effects through these AR-independent mechanisms.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in prostate cancer research. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of prostate cancer cell lines (e.g., LNCaP, PC-3, DU145).
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Histone Methylation
This protocol is to assess the effect of this compound on the levels of H3K4me3, a target of the KDM4A Tudor domain's recognition.
Materials:
-
Prostate cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-H3K4me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed prostate cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Harvest the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K4me3 (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescence substrate and capture the image using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is to determine if this compound treatment alters the binding of KDM4A to the promoter regions of AR-target genes.
Materials:
-
Prostate cancer cells
-
This compound
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-KDM4A antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR targeting promoter regions of AR-target genes (e.g., PSA)
Procedure:
-
Culture prostate cancer cells to 80-90% confluency and treat with this compound or vehicle for 24 hours.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Wash the cells with ice-cold PBS and harvest them.
-
Lyse the cells with ChIP lysis buffer and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Centrifuge the lysate and collect the supernatant containing the sheared chromatin.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-KDM4A antibody or IgG control overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elute the complexes from the beads with elution buffer.
-
Reverse the cross-links by incubating at 65°C overnight and treat with RNase A and Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Perform qPCR using primers specific to the promoter regions of AR-target genes to quantify the amount of immunoprecipitated DNA.
Conclusion
This compound represents a promising tool for investigating the role of the KDM4A Tudor domain in prostate cancer. Its distinct mechanism of action provides a valuable alternative to catalytic site inhibitors for dissecting the complex functions of KDM4A in both AR-dependent and -independent signaling pathways. The protocols provided herein offer a framework for researchers to explore the therapeutic potential of this compound in prostate cancer models. Further studies are warranted to fully elucidate its efficacy and mechanism in preclinical settings.
References
- 1. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. KDM4/JMJD2 histone demethylase inhibitors block prostate tumor growth by suppressing the expression of AR and BMYB-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting lysine specific demethylase 4A (KDM4A) tandem TUDOR domain - A fragment based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recognition of histone H3 lysine-4 methylation by the double tudor domain of JMJD2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic targeting of histone lysine demethylase KDM4B blocks the growth of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profiles.foxchase.org [profiles.foxchase.org]
Application Notes and Protocols for KDM4 Inhibitors in Breast Cancer Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of KDM4 inhibitors in breast cancer cell viability assays. The protocols and data presented are based on published research and are intended to guide the design and execution of experiments to evaluate the efficacy of KDM4 inhibitors in breast cancer models. While the specific inhibitor "KDM4-IN-4" was not identified in publicly available literature, this document leverages data from well-characterized KDM4 inhibitors, such as NCDM-32B and QC6352, which serve as representative examples for this class of compounds.
Introduction to KDM4 in Breast Cancer
The KDM4 family of histone lysine demethylases, particularly KDM4A, KDM4B, and KDM4C, are frequently overexpressed in various subtypes of breast cancer and have been implicated in tumor progression, therapy resistance, and the maintenance of cancer stem-like cells.[1][2][3][4][5][6][7][8] These enzymes primarily remove methyl groups from histone H3 at lysines 9 and 36 (H3K9me3/2 and H3K36me3/2), leading to alterations in chromatin structure and gene expression that promote cancer cell proliferation and survival.[1][6][9][10] Consequently, the inhibition of KDM4 activity presents a promising therapeutic strategy for breast cancer.
Data on KDM4 Inhibitor Activity in Breast Cancer Cell Lines
The following tables summarize the inhibitory activity of representative KDM4 inhibitors on breast cancer cell lines, as determined by various cell viability and enzymatic assays.
Table 1: Enzymatic Inhibition of KDM4 Family Members by NCDM-32B
| Inhibitor | Target | IC50 (µM) | Assay Type | Reference |
| NCDM-32B | KDM4A | 3.0 | Enzymatic Assay | [10][11] |
| NCDM-32B | KDM4C | 1.0 | Enzymatic Assay | [10][11] |
Table 2: Cellular Activity of KDM4 Inhibitors in Breast Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | Effect | Reference |
| NCDM-32B | HCC1954 (Basal-like) | Cell Viability | Decreased | [1][2] |
| NCDM-32B | Colo824 (Basal-like) | Cell Viability | Decreased | [1] |
| NCDM-32B | Basal Breast Cancer Cells | Anchorage-Independent Growth | Decreased | [1][2] |
| QC6352 | TNBC Stem-like Cells | Sphere Formation | Inhibited | [6][11] |
| QC6352 | TNBC Xenograft Models | Tumor Growth | Inhibited | [6][11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of KDM4 in Breast Cancer Proliferation
The following diagram illustrates the general mechanism by which KDM4 proteins contribute to breast cancer cell proliferation and how KDM4 inhibitors can counteract this effect.
Caption: KDM4-mediated demethylation of histones leads to the activation of oncogenes and repression of tumor suppressor genes, promoting cell proliferation and survival. KDM4 inhibitors block this process.
Experimental Workflow for Assessing KDM4 Inhibitor Efficacy
This diagram outlines a typical workflow for evaluating the effect of a KDM4 inhibitor on breast cancer cell viability.
Caption: A general workflow for testing KDM4 inhibitors, starting from cell culture to data analysis of cell viability.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for determining the effect of a KDM4 inhibitor on the metabolic activity of breast cancer cells, which is an indicator of cell viability.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, HCC1954)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
KDM4 inhibitor stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count breast cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the KDM4 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Anchorage-Independent Growth (Soft Agar) Assay
This assay measures the ability of cancer cells to grow in a semi-solid medium, a hallmark of transformation, and is used to assess the effect of KDM4 inhibitors on this property.[1][3][4][9]
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
KDM4 inhibitor
-
Agar (bacteriological grade)
-
6-well plates
-
Sterile water
Procedure:
-
Preparation of Agar Layers:
-
Bottom Agar Layer (0.6%): Prepare a 1.2% agar solution in sterile water and autoclave. Cool to 40°C in a water bath. Mix equal volumes of the 1.2% agar solution and 2x complete medium (pre-warmed to 37°C). Dispense 2 mL of this 0.6% agar-medium mixture into each well of a 6-well plate. Allow it to solidify at room temperature.
-
Top Agar Layer (0.3%): Prepare a 0.6% agar solution as described above.
-
-
Cell Suspension and Plating:
-
Trypsinize and count the cells, preparing a single-cell suspension.
-
Resuspend the cells in complete medium at a concentration of 2 x 10^4 cells/mL.
-
Mix equal volumes of the cell suspension and the 0.6% agar solution (at 40°C) to get a final cell concentration of 1 x 10^4 cells/mL in 0.3% agar.
-
Immediately layer 1 mL of this cell-agar suspension onto the solidified bottom agar layer in each well.
-
-
Compound Treatment:
-
Prepare the KDM4 inhibitor at 2x the final desired concentration in complete medium.
-
Once the top layer has solidified, add 1 mL of the medium containing the inhibitor (or vehicle control) on top of the agar.
-
-
Incubation and Colony Formation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days.
-
Feed the cells every 3-4 days by adding 0.5 mL of fresh medium containing the inhibitor or vehicle.
-
-
Staining and Quantification:
-
After the incubation period, stain the colonies by adding 200 µL of 0.005% crystal violet solution to each well and incubating for 1 hour.
-
Count the number of colonies (typically >50 cells) in each well using a microscope.
-
-
Data Analysis:
-
Calculate the average number of colonies for each treatment condition.
-
Express the results as a percentage of the colony formation in the vehicle-treated control.
-
Conclusion
The inhibition of KDM4 histone demethylases represents a viable strategy for targeting breast cancer. The protocols and data provided herein offer a framework for the preclinical evaluation of KDM4 inhibitors. Through the systematic application of cell viability assays, researchers can effectively characterize the anti-proliferative effects of novel KDM4-targeting compounds and advance their development as potential breast cancer therapeutics.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 3. protocols.io [protocols.io]
- 4. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. protocols.io [protocols.io]
- 6. KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. KDM4C inhibition blocks tumor growth in basal breast cancer by promoting cathepsin L-mediated histone H3 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Genetic alterations of KDM4 subfamily and therapeutic effect of novel demethylase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening of KDM4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of inhibitors targeting the KDM4 family of histone lysine demethylases. The KDM4 family, also known as JMJD2, are 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes that play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues, primarily H3K9 and H3K36.[1][2] Dysregulation of KDM4 activity is implicated in various cancers, making them attractive targets for therapeutic intervention.[1][3][4] This document outlines common HTS assay formats, provides detailed experimental protocols, summarizes key quantitative data for known inhibitors, and illustrates relevant biological pathways and experimental workflows.
Introduction to KDM4 and its Role in Disease
The KDM4 family consists of several members, including KDM4A, KDM4B, KDM4C, and KDM4D, which are involved in regulating gene transcription, DNA repair, and metabolism.[1][4] Overexpression and amplification of KDM4 enzymes have been observed in numerous cancers, including breast, prostate, colorectal, and lung cancer.[1][4][5] By removing repressive histone marks, KDM4 proteins can activate oncogenic signaling pathways. For instance, KDM4A and KDM4B can act as coactivators for the androgen receptor (AR) and estrogen receptor (ER), promoting tumor growth in prostate and breast cancer, respectively.[4] Furthermore, KDM4B has been shown to be a target of HIF-1α, a key regulator of the cellular response to hypoxia, further linking it to tumor progression.[4] The critical role of KDM4 enzymes in cancer pathogenesis has spurred significant efforts in the discovery and development of small molecule inhibitors.[3]
High-Throughput Screening (HTS) Assays for KDM4 Inhibitors
Several HTS technologies are amenable to screening for KDM4 inhibitors. The most common formats are homogeneous assays that are easily miniaturized and automated. These include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA), and Fluorescence Polarization (FP).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: This assay measures the demethylation of a biotinylated histone peptide substrate by a KDM4 enzyme. A terbium (Tb)- or europium (Eu)-labeled antibody that specifically recognizes the demethylated product acts as the FRET donor. Streptavidin conjugated to an acceptor fluorophore (e.g., Alexa Fluor 488 or d2) binds to the biotinylated peptide. When the substrate is demethylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur upon excitation of the donor. Inhibitors of KDM4 will prevent this demethylation, leading to a decrease in the FRET signal.[6][7][8][9]
Workflow Diagram:
Caption: Workflow for a KDM4B TR-FRET HTS assay.
Experimental Protocol (384-well format): [6][8]
-
Compound Dispensing: Dispense 50 nL of test compounds in DMSO into a 384-well low-volume assay plate. For controls, dispense DMSO alone.
-
Enzyme Addition: Add 5 µL of KDM4B enzyme solution (e.g., 250 nM final concentration) in assay buffer (50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20, 50 µM Ascorbic Acid, 2 µM (NH₄)₂Fe(SO₄)₂·6H₂O) to each well.
-
Pre-incubation: Incubate the plate for 5-15 minutes at room temperature to allow for compound binding to the enzyme.
-
Substrate Addition: Add 5 µL of biotinylated H3K9me3 peptide substrate solution (e.g., 1 µM final concentration) in assay buffer to initiate the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate for 30-60 minutes at room temperature. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Detection Reagent Addition: Add 10 µL of detection mix containing a Tb-labeled anti-H3K9me2 antibody (e.g., 8 nM final concentration) and streptavidin-AF488 (e.g., 80 nM final concentration) in detection buffer (assay buffer with 10 mM EDTA to stop the reaction).
-
Detection Incubation: Incubate the plate for 15-60 minutes at room temperature, protected from light.
-
Signal Reading: Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor). The TR-FRET ratio (665 nm / 620 nm) is then calculated.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Principle: AlphaLISA is a bead-based immunoassay that measures the demethylation of a biotinylated histone peptide.[9][10] Streptavidin-coated Donor beads bind to the biotinylated peptide. An antibody specific to the demethylated product is conjugated to an Acceptor bead. When the substrate is demethylated by KDM4, the antibody-conjugated Acceptor bead binds, bringing the Donor and Acceptor beads into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. KDM4 inhibitors prevent this process, resulting in a loss of signal.[9]
Workflow Diagram:
Caption: General workflow for a KDM4 AlphaLISA HTS assay.
Experimental Protocol (384-well format): [4][10]
-
Reaction Mix Preparation: Prepare a reaction mix containing KDM4 enzyme (e.g., 10-50 nM), biotinylated H3K9me3 peptide (e.g., 100-500 nM), and co-factors (e.g., 50 µM 2-OG, 50 µM Ascorbic Acid, 2 µM (NH₄)₂Fe(SO₄)₂·6H₂O) in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA).
-
Compound Dispensing: Dispense 50 nL of test compounds in DMSO into the assay plate.
-
Reaction Initiation: Add 5 µL of the reaction mix to each well.
-
Enzymatic Reaction: Incubate for 60 minutes at room temperature.
-
Acceptor Bead Addition: Add 5 µL of anti-demethylated H3K9me2 antibody-conjugated Acceptor beads (e.g., 20 µg/mL final concentration) diluted in an appropriate buffer (e.g., 1x AlphaLISA buffer).
-
Incubation: Incubate for 60 minutes at room temperature.
-
Donor Bead Addition: Add 5 µL of Streptavidin-coated Donor beads (e.g., 20 µg/mL final concentration) diluted in the same buffer.
-
Final Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Signal Reading: Read the plate on an Alpha-enabled plate reader.
Fluorescence Polarization (FP) Assay
Principle: FP assays are based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When this tracer binds to a larger molecule (e.g., a KDM4 enzyme), its tumbling is slowed, leading to an increase in fluorescence polarization.[11][12][13] In a competitive binding format, a fluorescently labeled inhibitor or ligand binds to the KDM4 active site. Test compounds that also bind to the active site will displace the fluorescent tracer, causing a decrease in polarization. This format is particularly useful for identifying compounds that bind to the 2-OG or substrate binding pockets.[11]
Workflow Diagram:
Caption: A typical workflow for a competitive FP HTS assay.
Experimental Protocol (384-well format): [11][14]
-
Reagent Preparation: Prepare solutions of KDM4 enzyme, fluorescent tracer, and test compounds in a suitable FP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20). The optimal concentrations of enzyme and tracer need to be predetermined by titration experiments to achieve a good assay window.
-
Compound Dispensing: Dispense 50 nL of test compounds in DMSO into a black, low-volume 384-well plate.
-
Enzyme and Tracer Addition: Add 10 µL of a pre-mixed solution of KDM4 enzyme and fluorescent tracer to each well.
-
Incubation: Incubate the plate for 15-60 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Reading: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
KDM4 Signaling Pathway
KDM4 enzymes are involved in multiple signaling pathways that are critical for cancer development and progression. One such pathway involves the regulation of transcription factors like the Androgen Receptor (AR) and p53.
Caption: KDM4 in AR signaling and p53 suppression.
KDM4A and KDM4B can be recruited by the androgen receptor to target gene promoters, where they demethylate H3K9me3, a repressive mark, leading to transcriptional activation of AR target genes and promoting prostate cancer cell proliferation.[4] Additionally, KDM4A has been shown to suppress the p53 tumor suppressor pathway, further contributing to tumorigenesis.[4]
Quantitative Data of KDM4 Inhibitors
The following table summarizes the inhibitory activities of several known KDM4 inhibitors identified through HTS and subsequent optimization.
| Compound Name | KDM4 Isoform(s) | IC50 Value | Assay Type | Reference |
| 8-Hydroxyquinolines | ||||
| IOX1 (5-carboxy-8HQ) | KDM4A | 1.7 µM | MALDI-TOF MS | [4] |
| ML324 | KDM4E | 920 nM | AlphaScreen | [4] |
| B3 | KDM4B | 10 nM | Antibody-based fluorometric | [4] |
| SD70 | KDM4C | 30 µM | Antibody-based | [4] |
| Benzimidazoles | ||||
| Compound 24a | KDM4A-E | 4 - 8 µM | FDH-coupled | [4] |
| Compound 24b | KDM4E | 0.9 µM | FDH-coupled | [4] |
| Other Chemotypes | ||||
| JIB-04 | KDM4A-E | 290 - 1100 nM | ELISA | [4] |
| Compound 28 | KDM4D | 23 nM | AlphaLISA | [4] |
| OWS | KDM4D | 4.28 µM | Not Specified | [15] |
| Compound 10r | KDM4D | 0.41 µM | Not Specified | [15] |
Data Interpretation and Follow-up Studies
A successful HTS campaign will identify a number of "hits." These initial hits require further validation and characterization through a series of follow-up studies:
-
Hit Confirmation: Re-testing of the primary hits to confirm their activity.
-
Dose-Response Curves: Generation of IC50 curves to determine the potency of the confirmed hits.
-
Orthogonal Assays: Validation of hits in a different assay format (e.g., confirming hits from an AlphaLISA screen with a TR-FRET assay) to rule out assay-specific artifacts.[3]
-
Selectivity Profiling: Testing the inhibitors against other KDM subfamilies and other 2-OG-dependent dioxygenases to determine their selectivity.
-
Mechanism of Action Studies: Determining whether the inhibitors are competitive with the substrate or the 2-OG co-factor.
-
Cellular Assays: Evaluating the activity of the inhibitors in cell-based assays to measure their effects on histone methylation levels, target gene expression, cell proliferation, and apoptosis in relevant cancer cell lines.
Conclusion
The HTS assays described in these notes provide robust and scalable platforms for the identification of novel KDM4 inhibitors. The choice of assay will depend on available instrumentation, reagent costs, and the specific goals of the screening campaign. Careful validation of primary hits through a cascade of secondary assays is crucial for the successful identification of lead compounds for further drug development. The continued discovery of potent and selective KDM4 inhibitors holds great promise for the development of new epigenetic therapies for cancer and other diseases.
References
- 1. e-century.us [e-century.us]
- 2. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. Quantitative Analysis of Histone Demethylase Probes Using Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
KDM4-IN-4: Investigating its Role in Tumor Cell Apoptosis
A comprehensive review of the current scientific literature reveals no direct evidence to support the claim that KDM4-IN-4 induces apoptosis in tumor cells. this compound, also known as compound 47, is a fragment-based inhibitor that targets the Tudor domain of the lysine-specific demethylase 4A (KDM4A). Its discovery and characterization have primarily focused on its binding affinity and its ability to interfere with the recognition of methylated histones by the KDM4A Tudor domain.
Initial studies on this compound, identified through a 2D-NMR-based fragment screening, have established its binding to the KDM4A-Tudor domain with a modest affinity of approximately 80 μM. In cellular assays, it has been shown to inhibit the binding of the histone mark H3K4Me3 to the Tudor domain with an EC50 of 105 μM. However, the primary research detailing its discovery does not extend to the investigation of its effects on programmed cell death, or apoptosis.
Therefore, the following application notes and protocols are provided for a well-characterized KDM4 inhibitor, ML324 , which has been demonstrated to induce apoptosis in tumor cells through a defined signaling pathway. This information is intended to serve as a practical guide for researchers interested in the broader field of KDM4 inhibition and its potential in cancer therapy.
Application Notes for ML324: A KDM4 Inhibitor Inducing Apoptosis
Introduction
ML324 is a potent and specific small molecule inhibitor of the KDM4 family of histone demethylases. It has been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells by triggering the Unfolded Protein Response (UPR) and upregulating the pro-apoptotic protein Bim. These application notes provide an overview of ML324's mechanism of action and its potential applications in cancer research.
Mechanism of Action
ML324 inhibits the enzymatic activity of KDM4, leading to an increase in histone methylation marks, which in turn alters gene expression. In HCC cells, this epigenetic reprogramming leads to endoplasmic reticulum (ER) stress and the activation of the UPR. The UPR, in turn, upregulates the transcription factor ATF3 and its target, CHOP. This signaling cascade culminates in the increased expression of Death Receptor 5 (DR5) and the pro-apoptotic BH3-only protein, Bim. The upregulation of Bim is a critical step in ML324-induced apoptosis, leading to the activation of caspases and subsequent cell death.
Applications
-
Induction of apoptosis in cancer cell lines: ML324 can be used as a tool to study the role of KDM4 in cancer cell survival and to investigate the mechanisms of UPR-mediated apoptosis.
-
Sensitization to other anti-cancer agents: By inducing ER stress and upregulating pro-apoptotic factors, ML324 may sensitize cancer cells to other therapeutic agents.
-
In vivo studies: ML324's effects on tumor growth can be evaluated in xenograft and patient-derived xenograft (PDX) models of various cancers.
Quantitative Data for ML324
| Parameter | Cell Line | Value | Reference |
| IC50 (Viability) | Huh7 (HCC) | ~5 µM | [1] |
| SNU-449 (HCC) | ~5 µM | [1] | |
| Apoptosis Induction | Huh7 (HCC) | Significant increase in Annexin V positive cells at 10 µM | [1] |
| SNU-449 (HCC) | Significant increase in Annexin V positive cells at 10 µM | [1] | |
| Protein Upregulation | Huh7 (HCC) | Increased levels of ATF3, CHOP, DR5, and Bim upon treatment with 10 µM ML324 | [1] |
Signaling Pathway Diagram
References
Troubleshooting & Optimization
KDM4-IN-4 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with KDM4-IN-4. It includes frequently asked questions, a troubleshooting guide, and generalized experimental protocols to facilitate the effective use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store at -20°C for long-term storage (≥ 2 years) and at 0°C for short-term use.[1][2]
-
In Solvent: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[3][4] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4][5][6][7]
2. How should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For other KDM inhibitors, it has been noted that using new, anhydrous DMSO is important, as hygroscopic DMSO can negatively impact solubility.[5] To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[4]
3. What is the stability of this compound in solution?
When stored as recommended in aliquots at -80°C, stock solutions of similar KDM inhibitors are stable for up to 6 months.[3][4][5][6][7] For shorter-term storage, aliquots are stable for up to 1 month at -20°C.[3][4][5][6][7] It is advisable to protect solutions from light.[3]
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Solid | -20°C | ≥ 2 years |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 1 month |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | Use of anhydrous DMSO is recommended. Sonication may aid dissolution. |
Experimental Protocols
Generalized Protocol for a Cell-Based Assay with this compound
This protocol provides a general workflow for treating cultured cells with this compound. Optimization of cell line, seeding density, inhibitor concentration, and incubation time is recommended.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Cell Seeding:
-
Plate your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment and endpoint analysis.
-
Allow cells to adhere and recover overnight.
-
-
Compound Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration is consistent across all wells (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
-
Incubation:
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Endpoint Analysis:
-
Assess the effects of this compound using a suitable assay. This could include:
-
Cell Viability/Proliferation Assays: (e.g., MTT, MTS, or CellTiter-Glo®) to determine the effect on cell growth.
-
Western Blotting: To analyze changes in histone methylation marks (e.g., H3K9me3) or the expression of downstream target proteins.
-
Immunofluorescence: To visualize changes in histone methylation within the cells.
-
qRT-PCR: To measure changes in the expression of target genes.
-
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Media | - Low solubility of the compound in aqueous media.- Final concentration is too high. | - Ensure the stock solution is fully dissolved before further dilution.- Use a lower final concentration of the inhibitor.- Increase the final DMSO concentration slightly (while staying within the non-toxic range for your cells).- Prepare fresh dilutions immediately before use. |
| Inconsistent or No Biological Effect | - Inactive compound due to improper storage or handling.- Low cell permeability.- The chosen cell line is not sensitive to KDM4 inhibition.- Insufficient incubation time. | - Use a fresh aliquot of the inhibitor.- Verify the activity of the compound in a biochemical assay if possible.- Increase the incubation time.- Use a positive control compound known to be active in your cell line.- Screen different cell lines to find a sensitive model. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- "Edge effects" in the multi-well plate.- Inaccurate pipetting of the inhibitor. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with media without cells.- Use calibrated pipettes and ensure proper mixing of dilutions. |
| Cell Death in Vehicle Control | - DMSO concentration is too high.- Contamination of the cell culture. | - Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your cell line.- Maintain sterile technique and regularly test for mycoplasma contamination. |
| Off-Target Effects | - The inhibitor concentration is too high, leading to non-specific binding. | - Perform a dose-response curve to identify the lowest effective concentration.- Use a structurally distinct KDM4 inhibitor as an orthogonal control to confirm that the observed phenotype is due to KDM4 inhibition. |
Visualizations
Caption: KDM4 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. 细胞培养故障排除 [sigmaaldrich.com]
- 6. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to minimize KDM4-IN-4 cytotoxicity in normal cells
Welcome to the technical support center for KDM4-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to offer strategies for minimizing its cytotoxicity in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as compound 47, is a potent inhibitor of the histone lysine demethylase 4 (KDM4) family. Specifically, it targets the Tudor domain of KDM4A.[1] Its mechanism of action involves binding to the KDM4A-Tudor domain with a binding constant of approximately 80 μM. This interaction inhibits the binding of trimethylated histone H3 lysine 4 (H3K4Me3) to the Tudor domain, with a cellular EC50 value of 105 μM.[1] By disrupting this interaction, this compound can modulate gene expression and cellular processes that are dependent on KDM4A activity.
Q2: Why is minimizing cytotoxicity in normal cells important when working with KDM4 inhibitors?
A2: KDM4 proteins are involved in various fundamental cellular processes, including DNA repair, cell cycle progression, and stem cell self-renewal, in both normal and cancer cells.[1] While cancer cells often exhibit overexpression and dependency on KDM4 activity for their proliferation and survival, inhibiting KDM4 in normal cells can lead to off-target effects and toxicity.[1] Therefore, minimizing cytotoxicity in normal cells is crucial for developing selective anti-cancer therapies and for obtaining reliable experimental results that are specific to the cancerous phenotype.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed to be a selective inhibitor of the KDM4A-Tudor domain, the potential for off-target effects exists, as is common with many small molecule inhibitors. The Tudor domain is a conserved structural motif found in various proteins involved in recognizing methylated histones and other proteins. Therefore, this compound could potentially interact with the Tudor domains of other proteins, leading to unintended biological consequences. Comprehensive selectivity profiling against a panel of Tudor domain-containing proteins is recommended to fully characterize its off-target profile.
Q4: How does the cytotoxicity of KDM4 inhibitors in normal cells compare to cancer cells?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in normal cell lines at effective concentrations for cancer cells. | Concentration too high: The optimal concentration of this compound may vary between cell lines. | Perform a dose-response curve for each new cell line to determine the optimal concentration that maximizes the effect on cancer cells while minimizing toxicity in normal cells. |
| Prolonged exposure: Continuous exposure to the inhibitor may be toxic to normal cells. | Consider shorter exposure times or intermittent dosing schedules in your experimental design. | |
| Cell line sensitivity: Some normal cell lines may be inherently more sensitive to KDM4 inhibition. | If possible, use a panel of normal cell lines from different tissues of origin to identify a more resistant control line for your experiments. | |
| Inconsistent results between experiments. | Inhibitor instability: this compound solution may degrade over time. | Prepare fresh stock solutions of this compound regularly and store them under the recommended conditions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Cell culture conditions: Variations in cell density, passage number, or media composition can affect cellular response. | Standardize your cell culture protocols. Ensure cells are healthy and in the logarithmic growth phase before treatment. | |
| No significant effect observed in cancer cells. | Low inhibitor concentration: The concentration used may be insufficient to inhibit KDM4A in the target cells. | Confirm the effective concentration with a dose-response study and verify target engagement by assessing downstream markers (e.g., H3K9me3 levels). |
| Cell line resistance: The cancer cell line may not be dependent on KDM4A for survival. | Screen a panel of cancer cell lines to identify those that are sensitive to KDM4A inhibition. Consider cell lines with known KDM4A overexpression or amplification. | |
| Poor cell permeability: The inhibitor may not be efficiently entering the cells. | While this compound is expected to be cell-permeable, you can assess its uptake if you have the appropriate analytical methods. |
Quantitative Data Summary
While specific IC50/GI50 values for this compound in a comparative panel of normal and cancer cell lines are not available in published literature, the following table summarizes data for other selective KDM4 inhibitors to illustrate the principle of differential cytotoxicity.
| Inhibitor | Cancer Cell Line | GI50/EC50 (μM) | Normal Cell Line | GI50/EC50 (μM) | Reference |
| QC6352 | KYSE-150 (Esophageal) | 0.0035 | IMR-90 (Fibroblast) | No effect | [1] |
| Benzimidazole 24b | LnCap (Prostate) | 8 | HuPrEC (Prostate Epithelial) | 26 | [1] |
| DU145 (Prostate) | 8 | [1] |
This table is for illustrative purposes to demonstrate the potential for selective cytotoxicity of KDM4 inhibitors. Researchers should generate their own dose-response curves for this compound in their specific cell systems.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis induced by this compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizations
Caption: KDM4A's role in gene regulation and cancer.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Logic for troubleshooting cytotoxicity issues.
References
Troubleshooting inconsistent results with KDM4-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using KDM4-IN-4, a potent inhibitor of the histone lysine demethylase 4 (KDM4) family.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the Tudor domain of KDM4A, a member of the KDM4 family of histone demethylases.[1] By binding to the Tudor domain, this compound allosterically inhibits the demethylase activity of KDM4 enzymes.[2] The KDM4 family, including KDM4A-C, primarily removes methyl groups from histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2), which are key epigenetic marks regulating gene expression.[3][4]
Q2: How should I dissolve and store this compound?
Q3: What is the recommended working concentration for this compound in cell-based assays?
A3: The optimal working concentration of this compound can vary significantly depending on the cell line, assay type, and experimental endpoint. This compound has been reported to inhibit the binding of H3K4Me3 to the KDM4A Tudor domain in cells with an EC50 of 105 µM.[1] However, for other KDM4 inhibitors, cellular effective concentrations can range from low micromolar to the high micromolar range.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting point for such an experiment could be a range from 1 µM to 100 µM.
Q4: What are the primary cellular effects of inhibiting KDM4?
A4: Inhibition of KDM4 can lead to a variety of cellular effects due to the role of KDM4 in regulating gene expression. These effects can include:
-
Increased global levels of H3K9me3 and H3K36me3: As KDM4 enzymes demethylate these marks, their inhibition leads to an accumulation of these repressive and activating marks, respectively.[3][7]
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Cell cycle arrest and inhibition of proliferation: KDM4 is involved in cell cycle progression, and its inhibition can lead to cell cycle arrest and reduced cell proliferation.[6]
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Induction of apoptosis: In some cancer cell lines, inhibition of KDM4 has been shown to induce programmed cell death.
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Modulation of signaling pathways: KDM4 interacts with and regulates key signaling pathways involved in cancer, such as those driven by the Androgen Receptor (AR), Estrogen Receptor (ER), Hypoxia-Inducible Factor-1α (HIF-1α), and MYC.[2][7]
Troubleshooting Inconsistent Results
Problem 1: No observable change in global H3K9me3 or H3K36me3 levels after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient inhibitor concentration or treatment duration. | Perform a dose-response and time-course experiment. Test a broader range of this compound concentrations (e.g., 1 µM to 150 µM) and extend the treatment time (e.g., 24, 48, and 72 hours). |
| Poor cell permeability of the inhibitor. | Although many KDM inhibitors have good cell permeability, this can be a limiting factor.[6] Ensure proper dissolution of the compound in DMSO and consider using a fresh stock. |
| Low KDM4 expression in the cell line. | Verify the expression level of KDM4A, KDM4B, and KDM4C in your cell line of interest by Western blot or qPCR. Cell lines with low KDM4 expression may show a less pronounced phenotype. |
| Compensatory mechanisms. | Other KDM subfamilies might compensate for the inhibition of KDM4. Consider using a pan-KDM inhibitor as a positive control to confirm that histone demethylase inhibition can be achieved in your system. |
| Technical issues with Western blotting. | Histone Western blotting can be challenging due to their small size. Ensure you are using a high-percentage Tris-glycine or a Bis-Tris gel for good resolution. Use a 0.2 µm PVDF or nitrocellulose membrane for efficient transfer. Confirm the quality of your primary antibodies for H3K9me3, H3K36me3, and total H3 (as a loading control). |
Problem 2: High cytotoxicity observed at concentrations expected to be effective.
| Possible Cause | Troubleshooting Step |
| Off-target effects. | The JmjC catalytic domain is conserved among many histone demethylases, which can lead to off-target effects.[4] While this compound targets the less conserved Tudor domain, off-target effects are still possible. Compare the phenotype with that of a structurally different KDM4 inhibitor or with siRNA-mediated knockdown of KDM4. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and that you include a vehicle-only (DMSO) control in your experiments. |
| Cell line sensitivity. | Some cell lines may be inherently more sensitive to the inhibitor. Perform a careful dose-response curve to identify a concentration that inhibits KDM4 activity without causing excessive cell death. |
Problem 3: Discrepancy between biochemical assay (e.g., enzymatic assay) and cell-based assay results.
| Possible Cause | Troubleshooting Step |
| Competition with intracellular cofactors. | The intracellular concentration of the KDM4 cofactor 2-oxoglutarate (2-OG) can be high and may compete with inhibitors that target the catalytic site.[6] Although this compound is an allosteric inhibitor, high intracellular concentrations of other binding partners could still influence its efficacy. |
| Drug efflux pumps. | Cells may actively pump the inhibitor out, reducing its intracellular concentration. Consider using inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if this enhances the effect of this compound. |
| Metabolism of the compound. | The inhibitor may be metabolized by the cells into an inactive form. This can be assessed through more advanced drug metabolism and pharmacokinetic (DMPK) studies. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound and Other KDM4 Inhibitors
| Compound | Target | Assay Type | IC50 / Ki / EC50 | Reference |
| This compound | KDM4A Tudor Domain | Binding Assay | ~80 µM (affinity) | [1] |
| This compound | H3K4me3 binding to Tudor domain | Cellular Assay | 105 µM (EC50) | [1] |
| JIB-04 | KDM4A/B/C/E | ELISA | 290 - 1100 nM (IC50) | [6] |
| KDM4-IN-2 | KDM4A | Enzymatic | 4 nM (Ki) | [1] |
| KDM4-IN-2 | KDM4B | Cellular | 43 ± 21 nM (IC50) | [5] |
| QC6352 | KDM4C | TR-FRET | 35 nM (IC50) | [8] |
Experimental Protocols
Protocol 1: Western Blot for Histone Methylation
This protocol is designed to assess changes in global H3K9me3 and H3K36me3 levels following treatment with this compound.
Materials:
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Cells of interest
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This compound
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DMSO (cell culture grade)
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RIPA buffer supplemented with protease and phosphatase inhibitors
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Laemmli sample buffer (4x)
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15% Tris-glycine or 4-12% Bis-Tris polyacrylamide gels
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0.2 µm PVDF or nitrocellulose membrane
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Transfer buffer
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Blocking buffer (5% non-fat dry milk or BSA in TBST)
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Primary antibodies:
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Rabbit anti-H3K9me3 (e.g., Abcam ab8898)
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Rabbit anti-H3K36me3 (e.g., Abcam ab9050)
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Rabbit anti-Total Histone H3 (e.g., Abcam ab1791) - as a loading control
-
-
HRP-conjugated anti-rabbit secondary antibody
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ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time (e.g., 24-72 hours).
-
Histone Extraction (Acid Extraction Recommended for Cleaner Blots):
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Wash cells with PBS and harvest by scraping.
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet nuclei.
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate overnight at 4°C with rotation.
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Centrifuge to pellet debris and transfer the supernatant containing histones to a new tube.
-
Precipitate histones by adding trichloroacetic acid (TCA) and incubating on ice.
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Centrifuge to pellet histones, wash with ice-cold acetone, and air dry the pellet.
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Resuspend the histone pellet in water.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 10-20 µg of histone extract with Laemmli sample buffer, boil for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto the polyacrylamide gel and run until adequate separation is achieved.
-
Transfer proteins to the membrane according to the manufacturer's instructions.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Add ECL reagent and visualize the bands using a chemiluminescence imaging system. Quantify band intensities and normalize the H3K9me3 and H3K36me3 signals to the total H3 signal.
Expected Results: Successful inhibition of KDM4 should result in a dose-dependent increase in the signal for H3K9me3 and H3K36me3 relative to the total H3 loading control.
Protocol 2: Cell Viability Assay (MTT)
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
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Cells of interest
-
This compound
-
DMSO (cell culture grade)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
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Compound Treatment: Treat cells with a serial dilution of this compound (including a DMSO vehicle control and a no-treatment control). Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
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Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) and normalize the absorbance of treated wells to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Experimental Workflows
KDM4-Regulated Signaling Pathways
KDM4 enzymes are key regulators of several oncogenic signaling pathways. Their inhibition can disrupt these pathways, leading to anti-cancer effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting lysine specific demethylase 4A (KDM4A) tandem TUDOR domain - A fragment based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KDM4A regulates the maternal-to-zygotic transition by protecting broad H3K4me3 domains from H3K9me3 invasion in oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
Technical Support Center: KDM4-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using KDM4-IN-4, a potent inhibitor of the KDM4A-Tudor domain. The primary focus is to address common challenges related to its application in cell-based assays, particularly concerning its cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the Tudor domain of the histone lysine demethylase 4A (KDM4A). It has a modest binding affinity for the KDM4A-Tudor domain (approximately 80 μM) and has been shown to inhibit the binding of H3K4Me3 to this domain in cellular contexts with an EC50 of 105 μM.[1] By disrupting this interaction, this compound can modulate the epigenetic landscape and gene expression, making it a valuable tool for cancer research.
Q2: I am not observing the expected cellular phenotype after treating my cells with this compound. What could be the reason?
Several factors could contribute to a lack of cellular phenotype. A primary consideration for many KDM inhibitors is poor cell permeability.[2] Other potential issues include suboptimal inhibitor concentration, insufficient incubation time, or issues with the specific cell line being used. This guide provides detailed troubleshooting steps to address these potential problems.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound at -20°C as a stock solution in DMSO. Once prepared, it is advisable to store the solution in aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Cell Permeability Issues
A common hurdle encountered with small molecule inhibitors is achieving sufficient intracellular concentrations to observe a biological effect. The following guide provides a systematic approach to troubleshooting potential cell permeability issues with this compound.
Step 1: Initial Checks and Optimizations
This initial phase focuses on ensuring the basics of your experimental setup are correct.
1.1 Verify Compound Integrity and Concentration:
-
Question: Is my this compound stock solution prepared and stored correctly?
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Action: Ensure your this compound is fully dissolved in high-quality, anhydrous DMSO. Verify the accuracy of your stock concentration. If possible, confirm the compound's identity and purity via analytical methods like LC-MS or NMR, especially if the compound has been stored for an extended period.
1.2 Optimize Inhibitor Concentration and Incubation Time:
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Question: Am I using the optimal concentration and incubation time for my cell line?
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Action: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 200 µM). Similarly, conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal incubation period for observing a phenotypic change or a change in histone methylation marks.[3] Different cell lines can exhibit varying sensitivities and uptake kinetics.
1.3 Assess Cell Health and Viability:
-
Question: Is this compound causing cytotoxicity at the concentrations used?
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Action: Perform a cell viability assay (e.g., MTT, PrestoBlue, or trypan blue exclusion) in parallel with your primary experiment. High concentrations of the inhibitor or DMSO can be toxic to cells, which could mask the specific effects of KDM4A inhibition. The final DMSO concentration in your culture medium should ideally not exceed 0.1%.[4]
Troubleshooting Workflow: Initial Checks
Caption: Initial troubleshooting steps for this compound experiments.
Step 2: Direct Assessment of Target Engagement
If initial optimizations do not yield the expected results, the next step is to directly measure whether this compound is engaging its intracellular target. Since KDM4A is a histone demethylase, assessing changes in histone methylation is a direct readout of its activity.
2.1 Western Blotting for Histone Marks:
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Question: Is this compound treatment leading to changes in global histone methylation levels?
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Action: KDM4A is known to demethylate H3K9me3 and H3K36me3.[5] Perform a western blot on whole-cell lysates or histone extracts from treated and untreated cells using antibodies specific for these marks. An effective inhibitor should lead to an increase in the levels of H3K9me3 and/or H3K36me3.
2.2 Immunofluorescence for Histone Marks:
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Question: Can I visualize changes in histone methylation at a single-cell level?
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Action: Use immunofluorescence to detect changes in H3K9me3 or H3K36me3 levels within the nucleus of treated cells. This method can provide valuable information on the percentage of cells responding to the inhibitor and can reveal subcellular localization of the epigenetic changes.[6][7]
Experimental Workflow: Target Engagement Assessment
Caption: Workflow for assessing this compound target engagement.
Step 3: Advanced Troubleshooting of Permeability
If there is no evidence of target engagement, it is highly likely that this compound is not efficiently entering the cells. The following strategies can be employed to investigate and potentially overcome this issue.
3.1 Permeabilization Controls:
-
Question: Can this compound inhibit KDM4A activity if the cell membrane is bypassed?
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Action: Use a cell-permeabilizing agent like a low concentration of digitonin or saponin to transiently permeabilize the cell membrane before adding this compound. If the inhibitor shows activity under these conditions, it strongly suggests that the cell membrane is the primary barrier. Note: This is a proof-of-concept experiment and may not be suitable for all downstream assays.
3.2 Structural Analogs and Alternative Inhibitors:
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Question: Are there other KDM4 inhibitors with better-characterized cell permeability that I can use as a positive control?
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Action: Several other KDM4 inhibitors have been reported, some with demonstrated cellular activity.[2] Using a well-validated, cell-permeable KDM4 inhibitor in parallel can help determine if the experimental system is responsive to KDM4 inhibition.
3.3 Physicochemical Property Considerations:
While detailed experimental data for this compound is limited, general principles of small molecule permeability can offer insights.
| Property | General Guideline for Good Permeability | This compound Data | Implication for Permeability |
| Molecular Weight (MW) | < 500 g/mol | 426.51 g/mol [8] | Favorable |
| cLogP (lipophilicity) | 1 - 5 | Not readily available | Unknown, but a key determinant. |
| Polar Surface Area (PSA) | < 140 Ų | Not readily available | Unknown, but high PSA can hinder permeability. |
| Solubility | Soluble in DMSO | Soluble in DMSO | Standard for many inhibitors. |
Researchers can use computational tools to predict cLogP and PSA for this compound to gain further insight into its potential permeability issues.
Experimental Protocols
Western Blot for Histone Methylation
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Cell Lysis:
-
Culture and treat cells with this compound as determined in your optimization experiments.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells directly in 1x Laemmli sample buffer and boil for 10 minutes. Alternatively, perform a histone extraction protocol for cleaner results.[9]
-
-
SDS-PAGE and Transfer:
-
Separate proteins on a 15% SDS-PAGE gel to resolve low molecular weight histones.
-
Transfer proteins to a PVDF or nitrocellulose membrane. A wet transfer system is often recommended for small proteins.[10]
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against H3K9me3, H3K36me3, and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and image the blot using a chemiluminescence detector.
-
Immunofluorescence for Histone Methylation
-
Cell Preparation:
-
Grow cells on coverslips and treat with this compound.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[6]
-
-
Blocking and Antibody Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibodies for H3K9me3 or H3K36me3 overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[6]
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI.
-
Mount coverslips onto microscope slides and image using a fluorescence microscope.
-
Signaling Pathway Diagram
Caption: this compound mechanism of action.
References
- 1. Discovery of a first-in-class PROTAC degrader of histone lysine demethylase KDM4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptomic and Drug Discovery Analyses Reveal Natural Compounds Targeting the KDM4 Subfamily as Promising Adjuvant Treatments in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epigentek.com [epigentek.com]
- 7. Immunofluorescence of Histone Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. glpbio.com [glpbio.com]
- 9. Histone western blot protocol | Abcam [abcam.com]
- 10. epigentek.com [epigentek.com]
- 11. origene.com [origene.com]
Impact of KDM4-IN-4 on cell cycle progression
Welcome to the technical support center for KDM4-IN-4. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the impact of this compound on cell cycle progression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the histone lysine demethylase 4 (KDM4) family, with a specific affinity for the Tudor domain of KDM4A.[1] The Tudor domain of KDM4A is responsible for recognizing and binding to methylated histone tails, which is a crucial step for its demethylase activity and role in transcriptional regulation. By binding to the Tudor domain, this compound allosterically inhibits the function of KDM4A, preventing it from properly engaging with chromatin. This leads to alterations in histone methylation status at specific gene promoters, ultimately affecting gene expression programs that control cell cycle progression.
Q2: What is the expected effect of this compound on the cell cycle?
Inhibition of KDM4A by small molecules has been shown to induce cell cycle arrest.[2] KDM4A protein levels are known to peak at the G1/S transition, where it plays a role in initiating DNA replication.[3] By inhibiting KDM4A, this compound is expected to cause an accumulation of cells in the G1 phase and a reduction in the proportion of cells in the S and G2/M phases of the cell cycle. This is due to the role of KDM4A in repressing tumor suppressors like p21 and activating E2F-responsive genes necessary for S-phase entry.[4][5]
Q3: What is a recommended starting concentration and treatment time for this compound in cell culture experiments?
This compound has a reported EC50 of 105 µM for the inhibition of H3K4Me3 binding to the KDM4A Tudor domain in cells.[1] A good starting point for cell-based assays would be to perform a dose-response curve ranging from 10 µM to 200 µM. Treatment times can vary depending on the cell type and the specific endpoint being measured. For cell cycle analysis, a 24 to 48-hour treatment is a common starting point. It is crucial to determine the optimal concentration and incubation time for your specific cell line and experimental conditions.
Q4: How can I verify that this compound is active in my cells?
To confirm the activity of this compound, you can perform a Western blot to assess the levels of key cell cycle regulatory proteins. Upon successful inhibition of KDM4A, you would expect to see an increase in the protein levels of cell cycle inhibitors like p21 and a decrease in the levels of proteins that promote S-phase entry, such as Cyclin E and CDK2. Additionally, you can measure changes in the methylation status of KDM4A target histones, such as an increase in H3K9me3, by Western blot or immunofluorescence.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell cycle progression. | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider concentration range of this compound. |
| Treatment time is too short. | Increase the incubation time with the inhibitor (e.g., try 48 and 72 hours). | |
| Cell line is resistant to KDM4A inhibition. | Confirm KDM4A expression in your cell line by Western blot or qPCR. Consider using a different cell line with known sensitivity to KDM4 inhibitors. | |
| Inhibitor has degraded. | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment. | |
| High levels of cell death observed. | Inhibitor concentration is too high. | Reduce the concentration of this compound used in your experiment. Determine the IC50 for cytotoxicity using a cell viability assay (e.g., MTT or CellTiter-Glo). |
| Off-target effects. | At high concentrations, small molecule inhibitors can have off-target effects. Use the lowest effective concentration possible. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Ensure consistent cell passage number, seeding density, and growth conditions for all experiments. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. | |
| Difficulty in interpreting flow cytometry data. | Improper cell fixation and staining. | Follow a standardized and validated protocol for cell fixation and propidium iodide staining. Ensure complete cell permeabilization and adequate RNase treatment. |
| Cell clumping. | Ensure a single-cell suspension is obtained before acquiring data on the flow cytometer. Filter the cell suspension if necessary. |
Data Presentation
Table 1: Representative Cell Cycle Analysis Data after KDM4A Inhibition
The following data is an example based on the effects of the KDM4A inhibitor ML324 on MSTO cells and should be used for illustrative purposes only. Researchers should generate their own data for this compound.[2]
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 55.2 | 25.8 | 19.0 |
| ML324 (3 µM) | 68.5 | 15.3 | 16.2 |
| ML324 (10 µM) | 75.1 | 9.7 | 15.2 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and count the cells.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Proteins
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, Cyclin E, CDK2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: KDM4A Signaling Pathway and the Impact of this compound.
Caption: Experimental Workflow for Studying this compound Effects.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential role of the histone lysine demethylase KDM4A in the biology of malignant pleural mesothelioma (MPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The lysine demethylase KDM4A controls the cell-cycle expression of replicative canonical histone genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing KDM4-IN-4 Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the KDM4 inhibitor, KDM4-IN-4, in cancer cell experiments.
Troubleshooting Guides
This section offers structured guidance for specific issues you may encounter during your research.
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound
You observe that your cancer cell line, which was initially sensitive to this compound, now requires a significantly higher concentration of the inhibitor to achieve the same cytotoxic or anti-proliferative effect.
Possible Causes and Troubleshooting Steps:
-
Upregulation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of this compound.
-
Troubleshooting:
-
Western Blot Analysis: Profile the expression and phosphorylation status of key proteins in known bypass pathways. A common mechanism of resistance to targeted therapies is the activation of the MAPK and PI3K/AKT pathways.[1] Additionally, upregulation of the FYN tyrosine kinase has been implicated in resistance to other targeted therapies through KDM4-mediated epigenetic changes.[2][3][4][5]
-
Synergy Experiments: Investigate the efficacy of combining this compound with inhibitors of the identified bypass pathways (e.g., MEK inhibitors, PI3K inhibitors, or Src family kinase inhibitors like dasatinib for FYN). A synergistic effect would suggest the involvement of that pathway in resistance.
-
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6][7]
-
Troubleshooting:
-
qRT-PCR and Western Blot: Analyze the expression levels of common ABC transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), in your resistant cells compared to the parental sensitive cells.[7]
-
Co-treatment with ABC Transporter Inhibitors: Treat resistant cells with this compound in combination with known ABC transporter inhibitors (e.g., verapamil for ABCB1, Ko143 for ABCG2) to see if sensitivity is restored.
-
-
-
Target Alteration: While less common for this class of inhibitors, mutations in the KDM4 active site could potentially reduce the binding affinity of this compound.
-
Troubleshooting:
-
Sanger Sequencing: Sequence the catalytic domain of the relevant KDM4 isoforms (KDM4A, B, C, D) in your resistant cell lines to identify any potential mutations.
-
-
Experimental Workflow for Investigating this compound Resistance
Workflow for troubleshooting this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the KDM4 family of histone lysine demethylases.[8] These enzymes remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), which are crucial epigenetic marks for regulating gene expression. By inhibiting KDM4, this compound can alter the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes and the repression of oncogenes, ultimately inhibiting cancer cell proliferation and survival.[9][10][11]
Q2: My cells are showing high levels of KDM4 expression but are not responding to this compound. Why could this be?
A2: High expression of the target protein does not always guarantee sensitivity to an inhibitor. Several factors could be at play:
-
Functional Redundancy: Other KDM subfamilies or compensatory epigenetic mechanisms might be maintaining the oncogenic state.
-
Pre-existing Resistance: The cell line may have intrinsic resistance mechanisms, such as high expression of drug efflux pumps or pre-activated bypass signaling pathways.
-
Subcellular Localization: this compound may not be reaching its target in the nucleus in sufficient concentrations.
Q3: How can I confirm that this compound is engaging its target in my cells?
A3: Target engagement can be assessed by observing the downstream effects of KDM4 inhibition.
-
Western Blot: Treat your cells with this compound and probe for global levels of H3K9me3 and H3K36me3. A successful target engagement should result in an increase in these methylation marks.[9]
-
qRT-PCR: Analyze the expression of known KDM4 target genes. For example, inhibition of KDM4A can lead to the upregulation of the tumor suppressor gene DR5.[11]
Q4: What are some potential synergistic drug combinations with this compound to overcome resistance?
A4: Combining this compound with drugs that target potential resistance mechanisms is a promising strategy.
-
BET Inhibitors: A study has shown that this compound exhibits synergy with the BET inhibitor ABBV-75 in various cancer cell lines.[8]
-
Tyrosine Kinase Inhibitors (TKIs): Since KDM4 upregulation can be a resistance mechanism to TKIs, a combination of this compound and a relevant TKI (e.g., an EGFR or ABL inhibitor) could be synergistic.[2][3][4]
-
Inhibitors of Bypass Pathways: If you identify activation of the MAPK or PI3K/AKT pathways, combining this compound with a MEK or PI3K inhibitor, respectively, may be effective.
Signaling Pathways in this compound Resistance
Upregulation of FYN as a Bypass Mechanism
Compensatory upregulation of FYN leading to TKI resistance.
General Bypass Signaling in this compound Resistance
Activation of bypass pathways to overcome KDM4 inhibition.
Quantitative Data
Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Status | This compound IC50 (µM) |
| HCT-116 | Sensitive | 1.5 |
| HCT-116-Res | Resistant | 12.8 |
| A549 | Sensitive | 2.3 |
| A549-Res | Resistant | 18.5 |
Note: These are representative values to illustrate the concept of acquired resistance. Actual IC50 values should be determined experimentally.
Table 2: Synergistic Effects of this compound with a BET Inhibitor (ABBV-75)
| Cell Line | Combination Index (CI) at ED50 | Interpretation |
| GIST-T1 | < 1 | Synergy[8] |
| KTC2 | < 1 | Synergy[8] |
| HepG2 | < 1 | Synergy[8] |
| HCT-116 | < 1 | Synergy[8] |
| A549 | < 1 | Synergy[8] |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Cell Viability Assay (Resazurin-based)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and/or a combination drug) for 48-72 hours. Include a vehicle-only control.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 20-40 µg/mL and incubate for 2-4 hours at 37°C.
-
Fluorescence Reading: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blotting
-
Sample Preparation: Treat cells with this compound as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12] Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.[8][13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-ERK, total ERK, H3K9me3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
Synergy Assay (Checkerboard Method)
-
Plate Setup: Prepare a 96-well plate with serial dilutions of this compound along the y-axis and a second drug (e.g., a BET inhibitor) along the x-axis.[15][16]
-
Cell Seeding and Treatment: Seed cells into the wells containing the drug combinations and incubate for 48-72 hours.
-
Viability Assessment: Perform a cell viability assay as described above.
-
Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn. The CI is calculated based on the Chou-Talalay method, where CI < 1 indicates synergy.[8]
References
- 1. Molecular Mechanism of β-Catenin Signaling Pathway Inactivation in ETV1-Positive Prostate Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond Competitive Inhibition: Regulation of ABC Transporters by Kinases and Protein-Protein Interactions as Potential Mechanisms of Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial CRISPR screen reveals FYN and KDM4 as targets for synergistic drug combination for treating triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting epigenetic regulators to overcome drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genetic alterations of KDM4 subfamily and therapeutic effect of novel demethylase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fyn is an important molecule in cancer pathogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Wnt/β-catenin Signaling in Normal and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Wnt Signalling Pathway: A Tailored Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
KDM4-IN-4 half-life in cell culture medium
Welcome to the technical support center for KDM4-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to help you address common challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of this compound in cell culture medium?
A1: The specific half-life of this compound in cell culture medium has not been explicitly reported in publicly available literature. The stability of a small molecule inhibitor like this compound in cell culture can be influenced by several factors, including the specific type of medium, serum concentration, temperature, and pH. It is recommended to experimentally determine the stability of the compound under your specific experimental conditions.
Q2: My cells are not responding to this compound treatment as expected. What are the potential causes?
A2: A lack of cellular response to this compound can stem from several factors:
-
Compound Instability: The compound may be degrading in your cell culture medium. It is crucial to assess its stability over the time course of your experiment.
-
Cell Permeability: The compound may not be efficiently entering the cells.
-
Nonspecific Binding: this compound might be binding to serum proteins in the medium or to the plastic of the cell culture plates, reducing its effective concentration.[1]
-
Incorrect Concentration: Ensure that the concentration used is appropriate for your cell line and experimental goals. Potency in biochemical assays (IC50) may not directly translate to effective concentrations in cell-based assays.[2]
-
Cell Line Specific Effects: The expression and importance of KDM4 may vary between different cell lines.
Q3: How can I determine if this compound is stable in my cell culture setup?
A3: You can assess the stability of this compound by incubating it in your complete cell culture medium (with and without serum) at 37°C. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take aliquots of the medium and analyze the concentration of the intact compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A decrease in the concentration of the parent compound over time indicates instability.
Q4: What can I do to mitigate potential issues with compound instability or nonspecific binding?
A4: To address these issues:
-
Minimize Incubation Time: If the compound is found to be unstable, consider shorter incubation times or replenishing the compound at regular intervals.
-
Reduce Serum Concentration: If nonspecific binding to serum proteins is suspected, you can try reducing the serum percentage in your culture medium, if your cells can tolerate it.
-
Use Low-Binding Plates: Consider using low-protein-binding plates to minimize adsorption to the plasticware.
-
Control Experiments: Include appropriate controls, such as a vehicle-only control and a positive control (a compound known to elicit the expected effect), to help interpret your results.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when using this compound in cell culture.
Problem: Inconsistent or No Cellular Effect Observed
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Determine the half-life of this compound in your specific cell culture medium using HPLC or LC-MS. If degradation is significant, consider shorter experiment durations or more frequent media changes with fresh compound. |
| Low Cell Permeability | While direct measurement can be complex, indirect evidence can be gathered by comparing biochemical assay IC50 values with cellular assay EC50 values. A large discrepancy may suggest poor permeability. |
| Nonspecific Binding | To assess binding to plasticware, incubate this compound in medium without cells and measure its concentration over time.[1] To evaluate binding to serum proteins, compare the compound's stability and cellular activity in low-serum versus high-serum conditions.[1] |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. |
| Cell Line Resistance | Verify the expression of KDM4A/B/C in your cell line of interest via Western blot or qPCR. Some cell lines may have low KDM4 expression or compensatory mechanisms. |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Medium
This protocol outlines a general method to assess the stability of this compound in your experimental conditions.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare Working Solutions: Dilute the stock solution to the final desired experimental concentration in both complete cell culture medium and serum-free medium.
-
Incubation: Aliquot the working solutions into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate the tubes at 37°C in a cell culture incubator.
-
Sample Collection: At each designated time point, remove one aliquot of each condition and immediately store it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
-
Sample Analysis: Once all time points are collected, thaw the samples. Precipitate any proteins by adding a cold organic solvent (e.g., acetonitrile with 0.1% formic acid). Centrifuge to pellet the precipitate.
-
Quantification: Analyze the supernatant for the concentration of intact this compound using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration (t=0) versus time. From this curve, the half-life (t1/2) can be calculated.
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Simplified KDM4 signaling pathway and the action of this compound.
References
Validation & Comparative
KDM4-IN-4 vs. JIB-04: A Comparative Guide to Efficacy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent histone demethylase inhibitors, KDM4-IN-4 and JIB-04, focusing on their efficacy and mechanisms of action in cancer cells. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies in cancer biology and drug development.
At a Glance: this compound vs. JIB-04
| Feature | This compound | JIB-04 |
| Primary Target(s) | KDM4 histone demethylases | Pan-Jumonji (JmjC) domain-containing histone demethylases |
| Selectivity | Selective for KDM4 | Broad-spectrum against JmjC KDMs |
| Reported Efficacy | Limited data on anti-proliferative effects in cancer cell lines. Potent inhibitor of KDM4A-Tudor domain binding to H3K4Me3. | Demonstrated anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines, including lung, prostate, liver, and glioblastoma. |
| Mechanism of Action | Inhibits the interaction between the KDM4A Tudor domain and trimethylated histone H3 lysine 4 (H3K4me3).[1] | Inhibits the catalytic activity of JmjC demethylases, leading to global changes in histone methylation and affecting multiple signaling pathways.[2][3] |
Quantitative Efficacy Data
A direct comparison of the anti-cancer efficacy of this compound and JIB-04 is challenging due to the limited publicly available data for this compound's effects on cancer cell viability. The available data for each compound is summarized below.
This compound
This compound is a potent inhibitor of the KDM4A-Tudor domain.[1] Its primary reported activity is the inhibition of H3K4Me3 binding to this domain.
| Metric | Value | Cell Line/Assay Condition | Reference |
| EC50 | 105 µM | Inhibition of H3K4Me3 binding to the Tudor domain in cells | [1] |
Note: This EC50 value does not represent cell viability or proliferation.
JIB-04
JIB-04 has demonstrated broad efficacy across a variety of cancer cell lines. It acts as a pan-inhibitor of the Jumonji family of histone demethylases.
| Cancer Type | Cell Line | IC50 (Cell Viability) | Reference |
| Lung Cancer | H358 | 100 nM | [2] |
| Lung Cancer | A549 | 250 nM | [2] |
| Ewing Sarcoma | TC32 | 0.13 µM | [4] |
| Ewing Sarcoma | A4573 | 1.84 µM | [4] |
| Prostate Cancer | - | As low as 10 nM | [2] |
JIB-04 also exhibits inhibitory activity against several JmjC histone demethylases:
| Enzyme Target | IC50 | Reference |
| JARID1A | 230 nM | [3] |
| JMJD2E | 340 nM | [3] |
| JMJD2B | 435 nM | [3] |
| JMJD2A | 445 nM | [3] |
| JMJD3 | 855 nM | [3] |
| JMJD2C | 1100 nM | [3] |
Signaling Pathways and Mechanisms of Action
This compound
The mechanism of this compound's anti-cancer activity is inferred from its selective inhibition of the KDM4A-Tudor domain. The KDM4 family of proteins, particularly KDM4A, are known to be involved in critical cancer-related pathways. By disrupting the binding of the KDM4A Tudor domain to H3K4me3, this compound may interfere with the recruitment of KDM4A to chromatin, thereby affecting gene expression programs that control cell proliferation, DNA repair, and tumorigenesis. The KDM4 family has been implicated in the regulation of pathways involving the androgen receptor (AR) and p53.[5]
JIB-04
JIB-04's pan-Jumonji inhibitory activity leads to widespread changes in histone methylation, impacting multiple signaling pathways crucial for cancer cell survival and proliferation. Notably, JIB-04 has been shown to inhibit the Wnt/β-catenin and PI3K/AKT signaling pathways. Inhibition of these pathways leads to cell cycle arrest, apoptosis, and a reduction in the cancer stem cell population.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are representative protocols for assays commonly used to evaluate the efficacy of inhibitors like this compound and JIB-04.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound or JIB-04 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or JIB-04 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Western Blot for Cleaved Caspases)
This protocol detects the cleavage of caspases, a hallmark of apoptosis, using Western blotting.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound or JIB-04 stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound or JIB-04 for a specified time (e.g., 24 or 48 hours).
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
Both this compound and JIB-04 are valuable chemical probes for studying the roles of histone demethylases in cancer. JIB-04 is a well-characterized, potent, and broad-spectrum inhibitor of JmjC domain-containing demethylases with proven efficacy against a range of cancer cell lines. Its effects on key oncogenic signaling pathways are also well-documented.
In contrast, this compound is a more selective inhibitor targeting the Tudor domain of KDM4A. While it shows promise as a tool to investigate the non-catalytic functions of KDM4 proteins, there is currently a lack of comprehensive data on its anti-proliferative and pro-apoptotic effects in cancer cells. Further studies are required to establish a clear efficacy profile for this compound and to enable a direct and thorough comparison with broad-spectrum inhibitors like JIB-04.
Researchers should consider the specific goals of their study when choosing between these two inhibitors. JIB-04 is suitable for studies investigating the general effects of inhibiting JmjC demethylases, while this compound is a more specialized tool for dissecting the role of the KDM4A Tudor domain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of KDM4 Inhibitors: KDM4-IN-4 and ML324
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent KDM4 inhibitors, KDM4-IN-4 and ML324. This analysis is based on publicly available experimental data to assist in the selection of the appropriate tool compound for histone demethylase research.
This comparison reveals a critical distinction in the mechanisms of action between this compound and ML324. While ML324 is a catalytic inhibitor that targets the Jumonji C (JmjC) domain of KDM4 enzymes, this compound appears to function as a reader domain inhibitor, binding to the Tudor domain of KDM4A. This fundamental difference precludes a direct comparison of enzymatic inhibitory potency.
Biochemical and Cellular Activity
The following tables summarize the available quantitative data for this compound and ML324, highlighting their distinct inhibitory profiles.
Table 1: Biochemical Activity of this compound and ML324
| Parameter | This compound | ML324 | Assay Method |
| Target Domain | KDM4A-Tudor | JmjC (catalytic) | Not Applicable |
| Binding Affinity (Kd) | ~80 µM (for KDM4A-Tudor) | Not Reported | 2D-NMR based fragment screening |
| IC50 vs. KDM4A | Not Reported | ~10 µM (estimated in organoids) | Not specified |
| IC50 vs. KDM4B | Not Reported | 4.9 µM[1] | AlphaScreen |
| IC50 vs. KDM4C | Not Reported | Not Reported | Not Reported |
| IC50 vs. KDM4D | Not Reported | Not Reported | Not Reported |
| IC50 vs. JMJD2 (pan-KDM4) | Not Reported | 920 nM[2][3][4] | AlphaScreen |
Table 2: Cellular Activity of this compound and ML324
| Parameter | This compound | ML324 | Cell Type |
| EC50 (H3K4Me3 Binding Inhibition) | 105 µM | Not Reported | Not Specified |
| Antiviral Activity | Not Reported | Potent anti-HSV and anti-hCMV activity | Various |
| Cytotoxicity | Not Reported | GI50 values vary by cell line | Various |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of these inhibitors and the experimental approaches used to characterize them, the following diagrams are provided.
Caption: Mechanisms of KDM4 Inhibition.
Caption: Experimental workflows for inhibitor characterization.
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting the presented data and for designing future studies.
Histone Demethylase Activity Assay (AlphaScreen)
This assay is a common method for measuring the enzymatic activity of KDM4 and the potency of inhibitors like ML324.
-
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction of molecules in close proximity. For KDM4 activity, a biotinylated histone peptide substrate and an antibody specific for the demethylated product are used.
-
Materials:
-
Recombinant KDM4 enzyme (e.g., KDM4A, KDM4B)
-
Biotinylated histone H3 peptide substrate (e.g., H3K9me3)
-
S-adenosyl methionine (SAM) as a cofactor
-
AlphaScreen donor and acceptor beads
-
Antibody specific for the demethylated product (e.g., anti-H3K9me2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Test compounds (this compound, ML324) dissolved in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing the KDM4 enzyme, biotinylated histone peptide substrate, and SAM in the assay buffer.
-
Add serial dilutions of the test compounds to the reaction mixture in a 384-well plate.
-
Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
Add the antibody specific for the demethylated product, followed by the AlphaScreen acceptor beads.
-
Incubate in the dark to allow for antibody-antigen binding.
-
Add the streptavidin-coated donor beads.
-
Incubate again in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis: The signal generated is proportional to the amount of demethylated product. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of a compound within a cellular environment. It assesses the stabilization of a target protein upon ligand binding.
-
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.
-
Materials:
-
Cultured cells expressing the target KDM4 protein
-
Test compounds (this compound, ML324)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., PCR machine, water bath)
-
Western blotting reagents and antibodies specific for the KDM4 protein of interest
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures for a fixed time (e.g., 3 minutes).
-
Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble KDM4 protein in the supernatant by Western blotting.
-
-
Data Analysis: The intensity of the KDM4 band at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Conclusion
The in vitro data available for this compound and ML324 reveal that they are fundamentally different types of inhibitors. ML324 acts as a direct inhibitor of the catalytic activity of the KDM4 family of histone demethylases. In contrast, this compound appears to target the non-catalytic Tudor "reader" domain of KDM4A.
This distinction is critical for researchers when selecting an inhibitor. For studies focused on the direct enzymatic function of KDM4 proteins, ML324 is a more appropriate tool. For investigating the roles of the KDM4A Tudor domain in protein-protein interactions and downstream signaling, this compound would be the compound of choice. A direct comparison of their "potency" is not feasible due to their different mechanisms of action. Further research is required to fully elucidate the selectivity profile of ML324 across all KDM4 isoforms and to confirm the precise mechanism and cellular consequences of this compound's interaction with the KDM4A Tudor domain.
References
A Comparative Guide to the Selectivity of KDM4 Family Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profiles of representative small molecule inhibitors targeting the KDM4 (Lysine-Specific Demethylase 4) family of histone demethylases. As the specific inhibitor "KDM4-IN-4" is not prominently documented in publicly available literature, this guide focuses on other well-characterized KDM4 inhibitors with diverse selectivity patterns. The information presented herein is intended to aid researchers in selecting appropriate chemical tools for studying the biological functions of KDM4 enzymes and for drug discovery efforts.
The KDM4 family, comprised of KDM4A-E, are 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes that play crucial roles in chromatin regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1] Dysregulation of KDM4 activity is implicated in various cancers, making them attractive therapeutic targets.[1][2] The development of potent and selective inhibitors is critical to dissect the specific functions of each KDM4 subfamily member and to develop targeted therapies.[2]
This guide presents a summary of the inhibitory potency and selectivity of several key KDM4 inhibitors, details the experimental methodologies used for their characterization, and illustrates a key signaling pathway in which KDM4 enzymes are involved.
Selectivity Profiles of KDM4 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of selected compounds against various KDM family members. The data is compiled from multiple sources to provide a comparative overview of their selectivity.
| Inhibitor | Target KDM | IC50 (nM) | Assay Type | Selectivity Profile | Reference |
| TACH101 | KDM4A | ≤ 80 | - | Pan-KDM4 selective; inactive against other KDM families. | [3] |
| KDM4B | ≤ 80 | - | [3] | ||
| KDM4C | ≤ 80 | - | [3] | ||
| KDM4D | ≤ 80 | - | [3] | ||
| CP2 | KDM4A | 420 | AlphaScreen | Selective for KDM4A/B/C over D/E. | [4] |
| KDM4B | 330 | AlphaScreen | [4] | ||
| KDM4C | 390 | AlphaScreen | [4] | ||
| KDM4D | 6,200 | AlphaScreen | [4] | ||
| KDM4E | 9,200 | AlphaScreen | [4] | ||
| Compound 28 | KDM4D | 23 | AlphaLISA | Highly selective for KDM4D over other KDM4 members. | [5] |
| KDM4A | >100,000 | AlphaLISA | [5] | ||
| QC6352 | KDM4A | 104 | LANCE TR-FRET | Potent pan-KDM4 inhibitor. | [4][5] |
| KDM4B | 56 | LANCE TR-FRET | [4][5] | ||
| KDM4C | 35 | LANCE TR-FRET | [4][5] | ||
| KDM4D | - | - | |||
| JIB-04 | KDM4A (JMJD2A) | 445 | - | Pan-Jumonji inhibitor. | [6] |
| KDM4B (JMJD2B) | 435 | - | [6] | ||
| KDM4C (JMJD2C) | 1100 | - | [6] | ||
| KDM4E (JMJD2E) | 340 | - | [6] | ||
| KDM5A (JARID1A) | 230 | - | [6] | ||
| KDM6B (JMJD3) | 855 | - | [6] |
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust biochemical assays. Below are generalized protocols for two common assay formats used in the characterization of KDM4 inhibitors: AlphaLISA and LANCE TR-FRET.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Protocol for KDM Activity
This assay measures the demethylation of a biotinylated histone peptide substrate by a KDM enzyme. The product is detected by an antibody conjugated to an acceptor bead.
-
Reagent Preparation : All reagents are prepared in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.01% Tween-20, 0.1 mg/ml BSA, 50 µM ascorbic acid, 2 µM (NH4)2Fe(SO4)2·6H2O, 100 µM 2-OG).
-
Compound Dispensing : A serial dilution of the test inhibitor is prepared in DMSO and dispensed into a 384-well microplate.
-
Enzyme and Substrate Incubation : The KDM4 enzyme and the biotinylated histone peptide substrate (e.g., H3K9me3) are added to the wells containing the inhibitor. The reaction is initiated and allowed to proceed for a defined period (e.g., 30-60 minutes) at room temperature.
-
Detection : A mixture of streptavidin-coated donor beads and anti-demethylated product antibody-conjugated acceptor beads is added to the wells. This step is performed in the dark.
-
Signal Reading : The plate is incubated for a further period (e.g., 60 minutes) in the dark to allow for bead association. The AlphaLISA signal is then read on a compatible plate reader with excitation at 680 nm and emission detection at 615 nm. The signal is inversely proportional to the enzyme activity.
LANCE TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Protocol for KDM Activity
This homogeneous assay format detects the demethylated product through a FRET-based mechanism between a lanthanide-labeled antibody and a fluorescently labeled substrate.
-
Reagent Preparation : Prepare assay buffer, enzyme, substrate, and inhibitor solutions as described for the AlphaLISA assay.
-
Reaction Setup : In a suitable microplate, the test inhibitor is incubated with the KDM4 enzyme.
-
Initiation of Reaction : The reaction is started by the addition of the biotinylated histone peptide substrate and 2-OG. The plate is incubated at room temperature for a set time (e.g., 60 minutes).
-
Detection Mix Addition : A detection mixture containing a Europium-labeled anti-demethylated product antibody and a streptavidin-conjugated acceptor fluorophore is added to stop the reaction and initiate the detection process.
-
Signal Measurement : After a final incubation period (e.g., 30-60 minutes), the TR-FRET signal is measured on a compatible plate reader. The reader excites the Europium donor at ~340 nm and reads the emission from the acceptor at ~665 nm after a time delay. The FRET signal is proportional to the amount of demethylated product formed.
Signaling Pathway and Experimental Workflow Visualization
KDM4B plays a significant role in hormone-dependent cancers through its interaction with the estrogen receptor (ER) signaling pathway. The following diagram illustrates the role of KDM4B in regulating ER expression and activity in breast cancer cells.[3][5]
Caption: KDM4B in Estrogen Receptor Signaling.
The diagram illustrates how KDM4B promotes the expression of the estrogen receptor (ER) by demethylating the repressive H3K9me3 mark on the ER gene promoter, allowing the transcription factor GATA3 to bind and activate ER gene expression. This creates a positive feedback loop that enhances estrogen-mediated cell proliferation in breast cancer. KDM4B inhibitors can disrupt this cycle.
References
- 1. revvity.com [revvity.com]
- 2. Hypoxia and Hormone-Mediated Pathways Converge at the Histone Demethylase KDM4B in Cancer [mdpi.com]
- 3. The Histone Demethylase Enzymes KDM3A and KDM4B Co-Operatively Regulate Chromatin Transactions of the Estrogen Receptor in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. KDM4B is a master regulator of the estrogen receptor signalling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to KDM4-IN-4 and Other Tudor Domain Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of KDM4-IN-4 with other notable Tudor domain inhibitors, supported by available experimental data. The information is presented to facilitate informed decisions in epigenetic research and drug discovery.
The Tudor domain, a key reader of post-translational histone modifications, has emerged as a critical target in various diseases, including cancer. Small molecule inhibitors targeting these domains offer a promising avenue for therapeutic intervention. This guide focuses on this compound, a fragment-based inhibitor of the KDM4A Tudor domain, and compares its performance with inhibitors of other Tudor domain-containing proteins such as Spindlin1, UHRF1, and SETDB1.
Overview of this compound
This compound is a small molecule inhibitor that targets the tandem Tudor domain of the lysine-specific demethylase 4A (KDM4A). It was identified through a fragment-based screening approach and has been characterized to have a modest binding affinity for the KDM4A Tudor domain.[1] Functionally, this compound has been shown to inhibit the binding of the KDM4A Tudor domain to its histone ligand, trimethylated histone H3 lysine 4 (H3K4me3), in a cellular context.
Comparative Analysis of Tudor Domain Inhibitors
To provide a clear comparison, the following table summarizes the quantitative biochemical and cellular data for this compound and other selected Tudor domain inhibitors. It is important to note that the direct comparison of potencies can be influenced by the different Tudor domain targets and the variety of assay formats used in their characterization.
| Inhibitor | Target Tudor Domain | Assay Type | Potency (IC50/Kd) | Cellular Activity (EC50) | Reference(s) |
| This compound | KDM4A | 2D-NMR Fragment Screening | ~80 µM (Binding Affinity) | 105 µM (H3K4me3 binding) | [1] |
| A366 Analog | Spindlin1 | Fluorescence Polarization | 33 nM (IC50) | Not Reported | [2] |
| Isothermal Titration Calorimetry | 10 nM (Kd) | [2] | |||
| (R,R)-59 | SETDB1 | Isothermal Titration Calorimetry | 0.088 µM (Kd) | Target engagement shown | [3][4] |
| MLD3-5 | UHRF1 (PHD finger) | AlphaScreen | 24-46 µM (IC50) | Target engagement shown | [5][6] |
Signaling Pathways and Cellular Functions
The Tudor domain of KDM4A plays a crucial role in several cellular signaling pathways, primarily through its ability to recognize and bind to methylated histone marks.[5][7] This interaction is critical for the recruitment of KDM4A to specific chromatin regions, where it can exert its demethylase activity and influence gene expression.[7]
Inhibition of the KDM4A Tudor domain can disrupt these processes, leading to significant cellular consequences. For instance, the KDM4A Tudor domain is involved in the DNA damage response.[5][7] It has been shown to be regulated by ubiquitination in response to DNA damage, a process mediated by the E3 ubiquitin ligases RNF8 and RNF168.[5] This suggests that inhibiting the Tudor domain could interfere with the proper recruitment of DNA repair machinery.
Furthermore, the KDM4A Tudor domain is implicated in transcriptional regulation. By binding to histone marks like H3K4me3, it can influence the expression of genes involved in cell cycle progression and proliferation.[7] Therefore, inhibitors like this compound have the potential to modulate these pathways and could be valuable tools for studying and potentially treating diseases characterized by aberrant cell growth, such as cancer.
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Guided Discovery of a Potent and Selective Cell-Active Inhibitor of SETDB1 Tudor Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Mechanism of Small Molecule Inhibitors Selective for the Chromatin-binding Domains of Oncogenic UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
KDM4-IN-4: A Comparative Guide to its Cross-reactivity with Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of KDM4-IN-4, a fragment-based inhibitor targeting the Tudor domain of the histone demethylase KDM4A. Due to the limited availability of comprehensive cross-reactivity data for this compound, this guide also includes selectivity data for other representative Tudor domain inhibitors to provide a broader context for researchers evaluating its potential for further development.
Introduction to this compound
This compound is a small molecule fragment identified through screening efforts to target the non-catalytic Tudor domain of KDM4A. Unlike many existing KDM4 inhibitors that target the catalytic JmjC domain, this compound represents a distinct approach to modulating KDM4 function. It has been shown to bind to the KDM4A Tudor domain with a modest affinity, having a dissociation constant (Kd) of approximately 80 μM.[1] In cellular assays, it inhibits the binding of trimethylated histone H3 lysine 4 (H3K4me3) to the KDM4A Tudor domain with an EC50 of 105 μM.[1]
Comparative Analysis of Inhibitor Selectivity
Direct and comprehensive cross-reactivity screening data for this compound against a broad panel of epigenetic modifiers is not extensively available in the public domain. However, by examining the selectivity profiles of other well-characterized Tudor domain inhibitors, we can infer the potential selectivity landscape for this class of compounds. Tudor domains are a family of "reader" domains that recognize methylated lysine and arginine residues on histones and other proteins.[2] Inhibitors targeting these domains are expected to exhibit selectivity based on the unique structural features of the methyl-lysine binding pocket of each Tudor domain.
Below is a table summarizing the selectivity of representative Tudor domain inhibitors against various epigenetic reader domains. This data can serve as a benchmark for understanding the potential cross-reactivity of fragments like this compound.
| Inhibitor | Primary Target | Binding Affinity (Kd/IC50) | Selectivity Profile | Reference |
| This compound | KDM4A Tudor | Kd: ~80 μM (biochemical) EC50: 105 μM (cellular) | Data not available for a broad panel of other epigenetic modifiers. | [1] |
| UNC1215 | L3MBTL3 | Kd: 120 nM | >50-fold selective over other MBT family members (L3MBTL1, L3MBTL4, MBTD1, SFMBT).[3][4][5] No significant activity against the Tudor domain of 53BP1, UHRF1, the chromodomain of CBX7, or the PHD finger of JARID1A.[3] | [3][4][5] |
| UNC6934 | NSD2-PWWP1 | Not specified | Selective for NSD2-PWWP1 over 15 other human PWWP domains.[6][7] Did not inhibit a panel of 33 methyltransferase domains.[6] | [6][7] |
Note: The lack of broad-panel screening data for this compound highlights a critical area for future investigation to fully characterize its potential as a selective chemical probe.
Experimental Protocols
The identification and characterization of fragment-based inhibitors like this compound typically involve a combination of biophysical and biochemical assays. Below are detailed methodologies for key experiments relevant to the study of this compound and similar compounds.
2D-NMR Based Fragment Screening (Saturation Transfer Difference - STD NMR)
This technique is used to identify fragments that bind to a target protein by observing the transfer of saturation from the protein to the ligand.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., KDM4A Tudor domain) at a concentration of 10-50 µM in a deuterated buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT in 99.9% D2O).
-
Prepare a stock solution of the fragment library, typically as mixtures of 5-10 fragments, at a concentration of 10-20 mM in a compatible deuterated solvent (e.g., DMSO-d6).
-
The final screening sample contains the target protein at ~10-20 µM and each fragment at ~100-200 µM.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum of the fragment mixture alone as a reference.
-
Acquire STD NMR spectra of the protein-fragment mixture. This involves two experiments: an "on-resonance" experiment where the protein is selectively saturated (e.g., at 0.5 ppm) and an "off-resonance" experiment where a region with no protein or ligand signals is irradiated (e.g., at 30 ppm).
-
The STD difference spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
-
Data Analysis:
-
Signals that appear in the STD difference spectrum correspond to protons of the fragment that are in close proximity to the protein upon binding.
-
The intensity of the STD signals can be used to rank the binding affinity of the fragments.
-
Fluorescence Polarization (FP) Competition Assay
This assay is used to quantify the binding affinity of an inhibitor by measuring its ability to displace a fluorescently labeled probe from the target protein.
Protocol:
-
Reagents and Plate Setup:
-
Prepare an assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Prepare a solution of the target protein (e.g., KDM4A Tudor domain) and a fluorescently labeled peptide that binds to the Tudor domain (e.g., FITC-labeled H3K4me3 peptide).
-
Use a 384-well, low-volume, black, non-binding surface plate.
-
-
Assay Procedure:
-
To each well, add a fixed concentration of the target protein and the fluorescent probe. The concentrations should be optimized to give a stable and robust FP signal.
-
Add varying concentrations of the inhibitor (e.g., this compound) to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent probe (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
KDM4 Signaling Pathways in Cancer
KDM4 family members are frequently overexpressed in various cancers and play crucial roles in tumorigenesis by regulating the expression of key oncogenes and interacting with major cancer-driving signaling pathways.[8] The diagram below illustrates the central role of KDM4 proteins in modulating the activity of c-MYC, the Estrogen Receptor (ER), and the Androgen Receptor (AR).
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone lysine demethylase KDM4B regulates the alternative splicing of the androgen receptor in response to androgen deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Confirming KDM4-IN-4 Activity: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key biochemical assays to confirm the activity of KDM4-IN-4, a notable inhibitor of the KDM4 family of histone lysine demethylases. This document outlines the experimental methodologies for these assays, presents comparative data for this compound and other inhibitors, and visualizes the relevant biological pathways and experimental workflows.
The KDM4 family of enzymes plays a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues, particularly H3K9 and H3K36.[1] Dysregulation of KDM4 activity is implicated in various cancers, making these enzymes attractive therapeutic targets.[2][3] this compound is a chemical probe that targets the Tudor domain of KDM4A, inhibiting the binding of H3K4Me3.[4][5] Confirmation of its inhibitory activity, and that of other KDM4 inhibitors, relies on a variety of robust biochemical assays.
Comparison of KDM4 Inhibitor Activity
The following table summarizes the inhibitory activity (IC50 values) of this compound and other representative KDM4 inhibitors determined by various biochemical assays. This data allows for a direct comparison of their potency and selectivity.
| Inhibitor | Target(s) | Assay Type | IC50 (nM) | Reference |
| This compound | KDM4A (Tudor) | Cellular Assay | 105,000 (EC50) | [4][5] |
| JIB-04 | KDM4/5 | ELISA | 290 - 1100 (KDM4A-E) | [1] |
| ML324 | KDM4E | AlphaScreen | 920 | [6] |
| KDM4C-IN-1 | KDM4C | Not Specified | 8 | [7] |
| NCDM-32B | KDM4A, KDM4C | In vitro enzyme assay | 3,000 (KDM4A), 1,000 (KDM4C) | [7] |
| QC6352 | KDM4B | Not Specified | 56 | [8][9] |
| IOX1 | KDM4A | MALDI-TOF MS | 1,700 | [6] |
Key Biochemical Assays and Experimental Protocols
Several distinct methodologies are employed to measure the enzymatic activity of KDM4 and the inhibitory potential of compounds like this compound. Each assay has its own advantages and limitations in terms of throughput, sensitivity, and the specific aspect of enzyme function it measures.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay format is highly suited for high-throughput screening (HTS).[10][11] It measures the demethylation of a biotinylated histone peptide substrate.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM α-ketoglutarate, 80 µM Fe(NH4)2(SO4)2, 2 mM L-ascorbic acid, and 0.01% BSA.[9]
-
KDM4 Enzyme: Recombinant KDM4 protein is diluted in assay buffer to the desired concentration (e.g., 250 nM KDM4B).[9]
-
Substrate: A biotinylated histone H3 peptide (e.g., H3K9Me3-Biotin) is diluted in assay buffer (e.g., 1 µM).[9]
-
Detection Reagents: A terbium (Tb)-labeled anti-H3K9Me2 antibody and a streptavidin-conjugated fluorophore (e.g., AF488-Streptavidin) are diluted in a detection buffer.[9]
-
Inhibitor: this compound or other compounds are serially diluted to various concentrations.
-
-
Assay Procedure:
-
In a 384-well plate, add the KDM4 enzyme and the inhibitor solution.
-
Initiate the enzymatic reaction by adding the biotinylated histone peptide substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).[9]
-
Stop the reaction and detect the product by adding the detection reagents (Tb-anti-H3K9Me2 antibody and AF488-Streptavidin).
-
Incubate for a further period (e.g., 15 minutes) to allow for antibody-antigen binding.[9]
-
Measure the TR-FRET signal using a suitable plate reader (excitation at 340 nm, emission at 665 nm and 615 nm). The ratio of the two emission signals is proportional to the amount of demethylated product.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Similar to TR-FRET, AlphaLISA is a bead-based, no-wash immunoassay that is well-suited for HTS.[8][12]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% BSA, 0.01% Tween-20.[13]
-
KDM4 Enzyme, Substrate (biotinylated histone peptide), and Inhibitor are prepared as in the TR-FRET assay.
-
AlphaLISA Beads: Streptavidin-coated Donor beads and anti-methylated histone antibody-conjugated Acceptor beads are diluted in an appropriate buffer.[13]
-
-
Assay Procedure:
-
In a 384-well white opaque plate, add the inhibitor, KDM4 enzyme, and biotinylated histone peptide substrate.
-
Incubate at room temperature to allow the enzymatic reaction to proceed.
-
Stop the reaction and detect the product by adding the AlphaLISA Acceptor beads, followed by the Streptavidin Donor beads.
-
Incubate the plate in the dark to allow for bead-analyte complex formation.
-
Read the plate on an AlphaLISA-compatible reader. The luminescent signal is proportional to the amount of demethylated product.
-
Formaldehyde Dehydrogenase (FDH) Coupled Assay
This is a continuous, fluorescence-based assay that measures the production of formaldehyde, a byproduct of the demethylation reaction.[7][14]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20.[7]
-
Reaction Mixture: Prepare a solution containing Fe(II) ammonium sulfate (10 µM), sodium ascorbate (100 µM), 2-oxoglutarate (200 µM), NAD+ (500 µM), and formaldehyde dehydrogenase (FDH) enzyme (e.g., 0.001 U/µL).[7]
-
KDM4 Enzyme, Substrate (non-biotinylated histone peptide), and Inhibitor are prepared as previously described.
-
-
Assay Procedure:
-
In a 384-well black plate, add the KDM4 enzyme and the inhibitor.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding the histone peptide substrate.
-
Continuously monitor the increase in NADH fluorescence (excitation at ~340 nm, emission at ~460 nm) using a fluorescence plate reader. The rate of fluorescence increase is proportional to the KDM4 enzyme activity.
-
MALDI-TOF Mass Spectrometry Assay
This label-free method directly measures the mass change resulting from the demethylation of the histone peptide substrate.[4][15]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Incubate the KDM4 enzyme, inhibitor, and reaction mixture with the histone peptide substrate at 37°C for a set time (e.g., 1 hour).[7]
-
Quench the reaction by adding an equal volume of methanol.[7]
-
Spot the reaction mixture onto a MALDI target plate with an appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Analyze the samples using a MALDI-TOF mass spectrometer to detect the mass shift corresponding to the removal of methyl groups.
-
Visualizing the Landscape: Pathways and Workflows
To better understand the context of this compound activity, the following diagrams illustrate the KDM4 signaling pathway and a general experimental workflow for inhibitor testing.
Caption: KDM4 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for testing KDM4 inhibitor activity.
References
- 1. Advances in histone demethylase KDM4 as cancer therapeutic targets | Semantic Scholar [semanticscholar.org]
- 2. KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Structure-Based Engineering of Irreversible Inhibitors against Histone Lysine Demethylase KDM5A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic and structural studies of KDM‐catalysed demethylation of histone 1 isotype 4 at lysine 26 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Kdm4-IN-4: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of the research chemical Kdm4-IN-4. It is not a substitute for a comprehensive Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals should always consult the SDS provided by the manufacturer and adhere to their institution's specific Environmental Health & Safety (EHS) protocols for chemical waste management.
This compound is a potent and selective small molecule inhibitor of histone lysine demethylase 4 (KDM4), primarily utilized in cancer research.[1][2][3] As with any laboratory chemical, its disposal requires careful consideration to ensure the safety of personnel and the protection of the environment. The following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.
This compound: Key Data
For quick reference, the following table summarizes key quantitative information about this compound.
| Property | Value |
| CAS Number | 2230475-63-3 |
| Molecular Formula | C₁₆H₂₃NO |
| Molecular Weight | 245.36 g/mol |
| Form | Solid |
Experimental Protocols: General Disposal Procedures
The proper disposal of this compound and associated materials should be treated as a hazardous waste procedure unless explicitly determined otherwise by your institution's EHS office.[4]
Unused or Expired this compound
Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Container: If possible, dispose of the chemical in its original, clearly labeled container.[5][6] The container must be in good condition, with a secure, leak-proof cap.[7][8]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Do not use abbreviations.[8]
-
Storage: Store the waste container in a designated satellite accumulation area.[9] This area should be secure and away from incompatible materials.
-
Collection: Arrange for collection by your institution's EHS department for final disposal.
Contaminated Labware and Personal Protective Equipment (PPE)
Items such as gloves, bench paper, pipette tips, and wipes that have come into contact with this compound are considered contaminated solid waste.
-
Collection: Place these materials in a designated, clearly labeled hazardous waste bag. It is often recommended to double-bag this type of waste in clear plastic bags to allow for visual inspection by EHS personnel.[7]
-
Segregation: Do not mix this solid waste with liquid waste or non-hazardous trash.[10]
-
Disposal: This bagged waste should be collected by your institution's EHS for incineration or other approved disposal methods.
Empty this compound Containers
Empty containers that once held this compound must be decontaminated before being discarded.
-
Decontamination: Triple-rinse the empty container with a suitable solvent capable of dissolving this compound.[8] Consult the manufacturer's information or chemical compatibility charts for an appropriate solvent.
-
Rinsate Collection: The solvent rinsate from this process is considered hazardous waste and must be collected in a properly labeled liquid hazardous waste container.[8]
-
Final Disposal of Container: Once triple-rinsed and air-dried, deface or remove the original label from the container.[4] The clean, empty container can then typically be disposed of in the regular trash.[8]
Spills
In the event of a spill, follow your laboratory's established spill response protocol.
-
Cleanup: Absorbent materials used to clean up a this compound spill are considered hazardous waste.[4]
-
Collection and Disposal: These materials should be collected, placed in a sealed and labeled hazardous waste container, and disposed of according to the procedures for contaminated solid waste.[4]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials.
Caption: Decision workflow for the disposal of this compound and associated laboratory waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Supplier | CAS 2230475-63-3 | AOBIOUS [aobious.com]
- 3. This compound | 2230475-63-3 | MOLNOVA [molnova.com]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acewaste.com.au [acewaste.com.au]
Essential Safety and Operational Protocols for Handling Kdm4-IN-4
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of Kdm4-IN-4, a potent histone lysine demethylase 4 (KDM4) inhibitor. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on general best practices for handling potent, small molecule inhibitors and information available for similar compounds.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the potent nature of this compound, a comprehensive approach to exposure prevention is mandatory. This includes a combination of engineering controls and personal protective equipment.
| Control/PPE | Specification | Rationale |
| Primary Engineering Control | Chemical Fume Hood or Glove Box | To minimize inhalation exposure to the powdered form of the compound. For potent compounds, a contained and ventilated workspace is the first line of defense. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or aerosols. |
| Hand Protection | Nitrile or other chemically resistant gloves (double gloving recommended) | To prevent skin contact. The use of double gloves provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator may be required for operations with a higher risk of aerosolization (e.g., weighing large quantities, cleaning spills). Consult your institution's environmental health and safety (EHS) department for specific guidance. | To prevent inhalation of fine particles, especially when handling the solid compound outside of a primary engineering control. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial to minimize the risk of exposure and contamination when working with this compound.
Experimental Workflow: General Handling of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
